5-Bromothiophene-2-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJQQLDICAOBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361302 | |
| Record name | 5-Bromothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53595-65-6 | |
| Record name | 5-Bromo-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromothiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-sulfonamide from 2-Bromothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromothiophene-2-sulfonamide, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-bromothiophene. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support researchers in the successful preparation of this compound.
Synthetic Pathway Overview
The synthesis of this compound from 2-bromothiophene is a robust two-step process. The first step involves an electrophilic aromatic substitution, specifically a chlorosulfonation reaction, where 2-bromothiophene is reacted with chlorosulfonic acid to yield the intermediate, 5-bromothiophene-2-sulfonyl chloride. The subsequent step is a nucleophilic substitution reaction where the sulfonyl chloride is treated with aqueous ammonia to afford the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, intermediate, and final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| 2-Bromothiophene | C₄H₃BrS | 163.04 | Colorless liquid | -10 |
| 5-Bromothiophene-2-sulfonyl chloride | C₄H₂BrClO₂S₂ | 261.54 | Solid | 40-44[1] |
| This compound | C₄H₄BrNO₂S₂ | 242.12 | White to light yellow crystalline powder[2] | 134-142[2] |
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride
This procedure outlines the chlorosulfonation of 2-bromothiophene.
Materials:
-
2-Bromothiophene (12 mmol, 1.96 g)
-
Chlorosulfonic acid (40–60 mmol, 4.66–7.00 g, 2.66–3.98 mL)[3]
-
Carbon tetrachloride (CCl₄), 6 mL[3]
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromothiophene (12 mmol) in carbon tetrachloride (6 mL).[3]
-
Cool the flask in an ice bath to 0°C.
-
Slowly add chlorosulfonic acid (40–60 mmol) dropwise to the stirred solution, maintaining the temperature below 10°C.[1]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with constant stirring.
-
The crude 5-bromothiophene-2-sulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the product under vacuum to obtain the crude 5-bromothiophene-2-sulfonyl chloride. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
This procedure describes the amination of 5-bromothiophene-2-sulfonyl chloride.
Materials:
-
5-Bromothiophene-2-sulfonyl chloride (from Step 1)
-
Aqueous ammonia (25-30% solution)
-
Beaker
-
Magnetic stirrer
-
Heating plate
Procedure:
-
In a beaker, suspend the crude 5-bromothiophene-2-sulfonyl chloride in an excess of concentrated aqueous ammonia.
-
Stir the mixture vigorously at room temperature. The reaction is exothermic and may require occasional cooling in an ice bath to maintain the temperature below 30°C.
-
After the initial exothermic reaction subsides, gently heat the mixture to 50-60°C for 30-60 minutes to ensure the completion of the reaction.[4]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude this compound.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to yield pure this compound as a crystalline solid.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. The following are expected characterization data:
-
Appearance: White to light yellow crystalline powder.[2]
-
Melting Point: 134-142 °C.[2]
-
Infrared (IR) Spectroscopy: Expected characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-S stretching of the thiophene ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Two doublets in the aromatic region corresponding to the two protons on the thiophene ring, and a broad singlet for the sulfonamide NH₂ protons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 242.12 g/mol , along with a characteristic isotopic pattern for the presence of a bromine atom.
Conclusion
The synthesis of this compound from 2-bromothiophene is a straightforward and efficient two-step process. The chlorosulfonation of the starting material followed by amination of the resulting sulfonyl chloride provides the desired product in good purity after recrystallization. This guide provides a detailed protocol and essential data to aid researchers in the successful synthesis of this important chemical intermediate for applications in drug discovery and development.
References
physicochemical properties of 5-Bromothiophene-2-sulfonamide
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromothiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core (CAS No: 53595-65-6), a heterocyclic building block with significant applications in medicinal chemistry. The information is curated for professionals engaged in drug discovery, synthesis, and development, offering detailed data, experimental methodologies, and relevant biological context.
Core Physicochemical Data
The fundamental properties of this compound are critical for predicting its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₄BrNO₂S₂ | [1][2][3] |
| Molecular Weight | 242.11 g/mol | [2][3] |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 134-142 °C | [1][4] |
| Boiling Point | 386.4 °C at 760 mmHg | [1] |
| Density | 1.951 g/cm³ | [1] |
| Flash Point | 187.5 °C | [1] |
| Refractive Index | 1.646 | [1] |
| Vapor Pressure | 3.56E-06 mmHg at 25°C | [1] |
Solubility and Partitioning Characteristics
These parameters are crucial for formulation development and for predicting a compound's ability to cross biological membranes.
| Property | Value | Notes | Reference |
| Solubility | Soluble in Methanol | Qualitative data. | [1] |
| pKa (Predicted) | 9.75 ± 0.60 | The sulfonamide proton is weakly acidic. | [1] |
| LogP | 1.158 / 2.939 / 1.2 (XLogP3) | Multiple values reported from different sources/prediction methods. LogP is a measure of lipophilicity. | [1][2] |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | TPSA is a predictor of drug transport properties. | [2] |
Molecular Descriptors (for Drug-Likeness Assessment)
These descriptors, often used in computational drug design, provide insights into the molecule's structural complexity and potential for oral bioavailability.
| Descriptor | Value | Reference |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 / 4 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
| Heavy Atom Count | 10 | [1] |
| Complexity | 210 | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of physicochemical data. The following sections describe standard protocols applicable to this compound.
Synthesis of this compound
A common synthetic route involves the chlorosulfonation of 2-bromothiophene.[5]
-
Reagents and Conditions: 2-Bromothiophene (12 mmol), Chlorosulfonic acid (40–60 mmol), Carbon tetrachloride (CCl₄, 6ml) as solvent.[5]
-
Procedure:
-
Dissolve 2-bromothiophene in carbon tetrachloride in a suitable reaction vessel.
-
Slowly add chlorosulfonic acid to the solution while maintaining appropriate temperature control (e.g., using an ice bath).
-
After the addition is complete, allow the reaction to proceed until completion (monitored by techniques like TLC).
-
The resulting 5-bromothiophene-2-sulfonyl chloride is then typically reacted with an ammonia source (e.g., ammonium hydroxide) to form the final sulfonamide product.
-
The product is isolated through filtration, washed, and purified, often by recrystallization.
-
Determination of Octanol-Water Partition Coefficient (LogP)
The HPLC method is a standard approach for determining LogP, offering advantages over the traditional shake-flask method.[6]
-
Principle: The LogP value is determined by measuring the concentration of the analyte in two immiscible phases, n-octanol and water, after equilibrium has been reached.[7]
-
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at a physiological pH of 7.4. Saturate this aqueous phase with n-octanol. Separately, saturate n-octanol with the buffered water. Allow both phases to separate for at least 24 hours.[6]
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a 50/50 mixture of the pre-saturated n-octanol and water phases.[6]
-
Equilibration: Vigorously shake the sample mixture to facilitate partitioning. Allow the mixture to stand for 24 hours to ensure complete phase separation and equilibrium.[6]
-
Analysis: Carefully extract an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.[6]
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[8]
-
Determination of Acid Dissociation Constant (pKa)
For sulfonamides, pKa can be determined effectively using liquid chromatography (LC) with a photodiode array (PDA) detector.[9][10]
-
Principle: The retention time (and UV-Vis spectrum) of an ionizable compound in RP-HPLC is dependent on the pH of the mobile phase. By measuring the change in retention factor (k) or absorbance spectrum as a function of pH, the pKa can be determined.[9]
-
Methodology:
-
Mobile Phase Preparation: Prepare a series of mobile phases (e.g., acetonitrile-water mixtures) buffered at various pH values spanning the expected pKa of the sulfonamide.[9]
-
Chromatography: Inject a standard solution of this compound into the LC system for each buffered mobile phase. Record the retention time and the full UV-Vis spectrum at the peak apex using the PDA detector.[9]
-
Data Analysis (Retention Method): Calculate the retention factor (k) for each pH. Plot k versus pH. Fit the data to a sigmoidal curve; the pH at the inflection point corresponds to the pKa.[9]
-
Data Analysis (Spectrometric Method): Analyze the absorbance spectra recorded at each pH. Changes in the spectra indicate shifts in the ionization state of the molecule. Plotting absorbance at a specific wavelength versus pH and fitting the data can also yield the pKa value.[10]
-
Visualized Workflows and Pathways
Synthesis and Derivatization Workflow
This compound serves as a key intermediate for creating a library of novel compounds, often via N-alkylation or Suzuki-Miyaura cross-coupling reactions, to explore structure-activity relationships (SAR).[11][12][13]
References
- 1. This compound|lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 53595-65-6 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling 5-Bromothiophene-2-sulfonamide: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromothiophene-2-sulfonamide is a key heterocyclic building block in the synthesis of a variety of compounds with significant biological activity, particularly in the development of novel antibacterial agents. While a definitive single-crystal X-ray structure analysis of the parent compound is not publicly available in the refereed literature, this guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and its role as a precursor to medicinally important molecules. This document serves as a technical resource for researchers engaged in the design and synthesis of new therapeutic agents based on the thiophene-sulfonamide scaffold.
Chemical Properties and Data
While crystallographic data for this compound is not available, its fundamental chemical and physical properties have been characterized and are summarized in the table below. This information is crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₄H₄BrNO₂S₂ |
| Molecular Weight | 242.11 g/mol |
| CAS Number | 53595-65-6 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 138-142 °C |
| Boiling Point | 386.4 °C at 760 mmHg (Predicted) |
| Solubility | Soluble in Methanol |
| pKa | 9.75 ± 0.60 (Predicted) |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a well-established process. The following protocol is a representative method for its preparation.
Synthesis via Chlorosulfonation of 2-Bromothiophene
This common method involves the reaction of 2-bromothiophene with chlorosulfonic acid.
Materials:
-
2-Bromothiophene
-
Chlorosulfonic acid
-
Carbon tetrachloride (or other suitable inert solvent)
-
Ammonia solution (aqueous)
-
Ice
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, cool a flask containing 2-bromothiophene dissolved in an inert solvent like carbon tetrachloride in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Separate the organic layer and wash it with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude 5-bromothiophene-2-sulfonyl chloride.
-
Carefully add the crude sulfonyl chloride to a cooled, stirred solution of aqueous ammonia.
-
Stir the mixture for a few hours. The sulfonamide product will precipitate.
-
Filter the solid precipitate, wash with cold water, and dry to afford this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
Role in Drug Development: A Precursor to Antibacterial Agents
This compound serves as a versatile starting material for the synthesis of more complex molecules with potent antibacterial properties. Its derivatives have been investigated for their activity against various bacterial strains, including multidrug-resistant pathogens.
The sulfonamide moiety is a well-known pharmacophore that can mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial folic acid synthesis. By incorporating the 5-bromothiophene scaffold, medicinal chemists can explore new chemical space and potentially overcome existing resistance mechanisms. The bromine atom provides a convenient handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups.
Visualizing Synthetic and Logical Pathways
To better illustrate the synthetic utility and logical connections in the application of this compound, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound.
Caption: Role of this compound as a versatile building block.
Conclusion
This compound remains a compound of high interest for the development of new pharmaceuticals. While the absence of a published crystal structure presents a limitation for structure-based drug design efforts, the well-documented synthetic routes and the proven biological potential of its derivatives provide a strong foundation for further research. This guide offers a centralized resource of the available technical information to aid scientists in leveraging this valuable scaffold for the discovery of next-generation therapeutics.
Spectroscopic Profile of 5-Bromothiophene-2-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the key organic compound, 5-Bromothiophene-2-sulfonamide. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed spectroscopic information and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.5 - 7.8 | Doublet | H-3 |
| ~7.0 - 7.2 | Doublet | H-4 |
| ~7.0 (broad) | Singlet | -SO₂NH₂ |
Note: Predicted data is based on the analysis of similar thiophene and sulfonamide structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-2 (bearing -SO₂NH₂) |
| ~130 | C-3 |
| ~130 | C-4 |
| ~120 | C-5 (bearing -Br) |
Note: Predicted data is based on established carbon chemical shift correlations for substituted thiophenes.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (sulfonamide) |
| 1350 - 1310 | Strong | Asymmetric SO₂ stretching |
| 1170 - 1150 | Strong | Symmetric SO₂ stretching |
| ~800 | Strong | C-H out-of-plane bending (thiophene ring) |
| ~700 | Medium | C-Br stretching |
Data is based on typical IR absorption frequencies for sulfonamides and brominated aromatic compounds. An ATR-IR spectrum for this compound is available on SpectraBase.[1]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 241/243 | ~100 / ~98 | [M]⁺/ [M+2]⁺ (Molecular ion peak, characteristic isotopic pattern for Bromine) |
| 162 | Variable | [M - SO₂NH₂]⁺ |
| 82 | Variable | [C₄H₂S]⁺ |
Note: The mass spectrum of a brominated compound will exhibit a characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 1:1 due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on chemical shifts, coupling patterns, and integration values.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Spectrum Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.
-
Identify and label the major absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For EI, the sample can be introduced via a direct insertion probe. For ESI, the solution is infused directly into the ion source.
Mass Spectrum Acquisition (EI Mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50 - 500.
-
Scan Speed: 1-2 scans/second.
Data Processing:
-
Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for bromine (M and M+2 peaks in an approximate 1:1 ratio).
-
Identify the major fragment ions and propose fragmentation pathways.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of 5-Bromothiophene-2-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for 5-Bromothiophene-2-sulfonamide and its derivatives. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this area.
Core Mechanisms of Action
This compound derivatives exert their biological effects through multiple mechanisms, primarily categorized as enzyme inhibition, anticancer activity, and antibacterial action.
Enzyme Inhibition
A primary mode of action for this class of compounds is the inhibition of various enzymes, most notably carbonic anhydrases and urease.
Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] By mimicking the transition state of the CO2 hydration reaction, the sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.[2] This inhibitory activity is crucial for their therapeutic effects in conditions like glaucoma and is also a key component of their anticancer properties.[3]
Certain derivatives of this compound have demonstrated significant inhibitory activity against urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[4][5] This inhibition is of therapeutic interest for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[6][7]
Anticancer Activity
The anticancer effects of this compound derivatives are multifaceted, involving the induction of apoptosis, cell cycle arrest, and disruption of microtubule dynamics.
Studies have shown that these derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[8] The intrinsic apoptotic pathway is often implicated, involving the mitochondria-mediated activation of caspase enzymes. Key executioner caspases, such as caspase-3 and caspase-7, are activated, leading to the cleavage of cellular substrates and ultimately, cell death.[9] Some sulfonamide derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK pathway.[7]
Derivatives of this compound have been observed to halt the progression of the cell cycle in cancer cells, preventing their proliferation.[8] Depending on the specific derivative and cancer cell line, arrest can occur at various phases of the cell cycle, including G1/S, S, and G2/M.[10][11] This effect is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Some sulfonamides exhibit antimitotic properties by interfering with the dynamics of microtubule assembly.[12] They can inhibit the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. This disruption of spindle formation leads to mitotic arrest and subsequent apoptotic cell death.[12]
Antibacterial Activity
The antibacterial action of sulfonamides, including this compound derivatives, is primarily due to their ability to inhibit folate synthesis in bacteria.[13][14] As structural analogs of para-aminobenzoic acid (PABA), they act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, a vital precursor for the production of nucleotides and certain amino acids. The resulting depletion of folic acid leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[13][14]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives.
Table 1: Anticancer Activity (IC50/GI50 Values)
| Compound | Cell Line | IC50/GI50 (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [15] |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | 4.62 ± 0.13 | [15] |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | 7.13 ± 0.13 | [15] |
Table 2: Antibacterial Activity (MIC/MBC Values)
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 | 0.39 | 0.78 | [13][16] |
Table 3: Carbonic Anhydrase Inhibition (Ki Values)
| Compound Class | Isoform | Ki Range (nM) | Reference |
| Benzenesulfonamide Derivatives | hCA I | 2.3 - 2180 | [17] |
| Benzenesulfonamide Derivatives | hCA II | 3.1 - 83.7 | [17] |
| Benzenesulfonamide Derivatives | hCA IX | 5.7 - 88.7 | [17] |
| Phthalimide-capped benzenesulfonamides | hCA I | 28.5 (most potent) | [3] |
| Phthalimide-capped benzenesulfonamides | hCA II | 2.2 (most potent) | [3] |
Table 4: Urease Inhibition (IC50 Values)
| Compound | IC50 (µg/mL) | Reference |
| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 17.1 | [4][5] |
| N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide | 17.1 ± 0.15 | [5] |
| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide | ~38.4 | [5] |
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key mechanisms of action and experimental workflows.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 3. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. unix.stackexchange.com [unix.stackexchange.com]
- 7. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
- 11. medium.com [medium.com]
- 12. Antimitotic sulfonamides inhibit microtubule assembly dynamics and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.co.uk]
- 16. assaygenie.com [assaygenie.com]
- 17. Sample Gradient Color Schemes | Graphviz [graphviz.org]
5-Bromothiophene-2-sulfonamide: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents since the advent of the first sulfa drugs.[1][2] These compounds are known for their stability and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] When incorporated with heterocyclic scaffolds like thiophene, which is itself a privileged structure in drug design, the resulting molecules exhibit unique and potent pharmacological profiles.[5] 5-Bromothiophene-2-sulfonamide, in particular, has emerged as a critical starting material and versatile building block for synthesizing novel therapeutic candidates. Its structure, featuring a reactive bromine atom and a biologically active sulfonamide moiety, allows for extensive chemical modification to target a range of diseases.
This technical guide provides a comprehensive review of the known applications of this compound, focusing on its role in the development of antibacterial agents and enzyme inhibitors. It includes detailed experimental protocols, quantitative biological data, and workflow diagrams to serve as a practical resource for scientists in the field.
Chemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 53595-65-6 | [6] |
| Molecular Formula | C₄H₄BrNO₂S₂ | [6] |
| Molecular Weight | 242.11 g/mol | [6] |
| Topological Polar Surface Area (TPSA) | 60.16 Ų | [7] |
| logP | 1.158 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Rotatable Bonds | 1 | [7] |
Application 1: Development of Novel Antibacterial Agents
A significant application of this compound is in the synthesis of new antibacterial compounds, particularly against multidrug-resistant bacteria.[8] Research has focused on its use as a scaffold to generate derivatives targeting critical bacterial enzymes.
Synthesis of N-Alkyl Derivatives and Biological Activity
Derivatives of this compound have been synthesized and tested against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, a significant clinical threat.[8] The N-alkylation of the sulfonamide group is a key step in creating these novel molecules.[8]
Quantitative Data on N-Alkyl Derivatives:
| Compound ID | Alkyl Group | Yield (%) | MIC (μg/mL) | MBC (μg/mL) |
| 3a | Ethyl | 72% | - | - |
| 3b | Propyl | 78% | 0.39 | 0.78 |
| 3c | Isopropyl | 62% | - | - |
| Data sourced from a study on NDM-producing Klebsiella pneumoniae ST147.[8] |
Experimental Protocol: Synthesis of N-Alkyl Derivatives (3a-c)
This protocol outlines the general procedure for the N-alkylation of this compound.[8]
Materials:
-
This compound (1 eq., 0.413 mmol)
-
Lithium hydride (LiH) (1 eq., 0.413 mmol)
-
Appropriate alkyl bromide (e.g., bromoethane, 1-bromopropane) (1 eq., 0.413 mmol)
-
Anhydrous Dimethylformamide (DMF) (40 mL)
-
Oven-dried flask
-
Stirring apparatus
Procedure:
-
Dissolve this compound in 40 mL of DMF in an oven-dried flask.
-
Add LiH to the solution.
-
Add the corresponding alkyl bromide to the mixture dropwise.
-
Stir the reaction mixture at room temperature for three hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the product by adding water to the reaction mixture.
-
Collect the precipitate for further purification and analysis.[8]
Diagram: Synthesis Workflow for N-Alkyl Derivatives
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive antagonists of 4-aminobenzoic acid (PABA).[8] This action inhibits the enzyme dihydropteroate synthase, a critical step in the bacterial folic acid synthesis pathway. Since bacteria must synthesize their own folic acid, this inhibition is bacteriostatic, halting growth and proliferation.[3][8]
Diagram: Sulfonamide Mechanism of Action
Application 2: Synthesis of Enzyme Inhibitors via Cross-Coupling
The bromine atom at the 5-position makes this compound an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[5][9] This allows for the synthesis of a diverse library of 5-arylthiophene-2-sulfonamides with potential activity against various enzymes.
Urease Inhibition
Derivatives synthesized from this compound have shown potent urease inhibitory activity.[9] Urease is an important enzyme in certain pathogenic bacteria and fungi, and its inhibition is a target for antimicrobial therapy.
Quantitative Data on Urease Inhibition:
| Compound | Structure | IC₅₀ (μg/mL) |
| 5-Phenylthiophene-2-sulfonamide | 5-Aryl derivative | ~30.8 |
| Thiourea (Standard) | - | ~43.0 |
| Data sourced from a study on urease inhibition by 5-arylthiophene-2-sulfonamides.[9] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the core compound itself.[9]
Materials:
-
2-Bromothiophene (40–60 mmol)
-
Chlorosulfonic acid
-
Thionyl chloride
-
Aqueous ammonia
-
Cooling and stirring apparatus
Procedure:
-
Prepare a solution of 2-bromothiophene.
-
React the solution with chlorosulfonic acid under continuous stirring and subsequent cooling to -30 °C.
-
Maintain stirring at -25 °C for 30 minutes, then allow the reaction to proceed at room temperature for an additional 30 minutes.
-
Treat the resulting sulfonyl chloride with thionyl chloride.
-
Finally, react the intermediate with aqueous ammonia to yield this compound.[9]
Diagram: Suzuki Cross-Coupling for Library Synthesis
Conclusion and Future Outlook
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its demonstrated utility in the synthesis of potent antibacterial agents and enzyme inhibitors highlights its importance.[8][9] The two key reactive sites—the sulfonamide nitrogen and the C5-bromine—provide a platform for generating vast chemical diversity, enabling the exploration of a wide range of biological targets.[5][8] Future research could expand upon these foundations, exploring derivatives as potential anticancer, antiviral, or anti-inflammatory agents, areas where sulfonamides have already shown significant promise.[1][3][10] The continued application of modern synthetic methodologies, like the Suzuki-Miyaura coupling, will undoubtedly lead to the discovery of novel and potent drug candidates derived from this promising core structure.
References
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromothiophene-2-sulfonamide
CAS Number: 53595-65-6
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Bromothiophene-2-sulfonamide is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its thiophene sulfonamide scaffold is a recognized pharmacophore found in various biologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and known biological activities. Particular focus is given to its role as a precursor for novel antibacterial agents and enzyme inhibitors. Detailed experimental procedures and graphical workflows are provided to support researchers in its application and derivatization.
Physicochemical and Spectroscopic Properties
This compound is typically a light yellow or white crystalline solid at room temperature.[1][2] It is soluble in solvents like methanol.[2] The key physicochemical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 53595-65-6 | [3][4] |
| Molecular Formula | C₄H₄BrNO₂S₂ | [3][4] |
| Molecular Weight | 242.11 g/mol | [4][5] |
| Appearance | Light yellow to white solid/crystal powder | [1][2] |
| Melting Point | 134-142 °C | [3][5] |
| Boiling Point | 386.4 °C at 760 mmHg | [1][3] |
| Density | 1.951 g/cm³ (Predicted) | [5] |
| Flash Point | 187.5 °C | [1] |
| pKa | 9.75 ± 0.60 (Predicted) | [2] |
Table 2: Spectroscopic Data Summary
While specific, detailed spectra for this compound were not found in the reviewed literature, the characteristic absorption ranges for arylsulfonamides are well-documented.
| Spectroscopy | Characteristic Absorption Ranges | Source(s) |
| Infrared (IR) | N-H Asymmetric Stretch: 3390–3323 cm⁻¹N-H Symmetric Stretch: 3279–3229 cm⁻¹SO₂ Asymmetric Stretch: 1344–1317 cm⁻¹SO₂ Symmetric Stretch: 1187–1147 cm⁻¹S-N Stretch: 924–906 cm⁻¹ | [6] |
| Nuclear MagneticResonance (NMR) | Aromatic protons and carbons are influenced by the strong electron-withdrawing effect of the sulfonamide group. Specific shifts would require experimental determination. | [6] |
Synthesis and Experimental Protocols
This compound is a versatile intermediate, primarily used as a starting material for the synthesis of more complex molecules via reactions at the sulfonamide nitrogen or the bromine-substituted carbon.
Core Synthesis of this compound
The compound can be synthesized from 2-bromothiophene via chlorosulfonation followed by amination.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: A procedure derived from related syntheses involves the reaction of 2-bromothiophene with chlorosulfonic acid, followed by treatment with ammonium hydroxide.[6][7]
-
Chlorosulfonation: To a solution of 2-bromothiophene (12 mmol) in carbon tetrachloride (CCl₄, 6 mL), add chlorosulfonic acid (40–60 mmol) dropwise while maintaining a low temperature.[7]
-
Work-up: After the reaction is complete, the mixture is carefully quenched, and the resulting 5-bromothiophene-2-sulfonyl chloride intermediate is isolated.
-
Amination: The crude sulfonyl chloride (10 g) is boiled for ten minutes with concentrated ammonium hydroxide (100 mL).[6]
-
Purification: The reaction mixture is cooled and added to ice water, causing the solid sulfonamide to precipitate. The product is collected by filtration, washed with cold water, and recrystallized from dilute ethanol to a constant melting point.[6]
Derivatization via N-Alkylation
The sulfonamide nitrogen can be alkylated to produce N-substituted derivatives, which have shown potent biological activity.[8]
Experimental Protocol:
-
Dissolve this compound (1 eq., 0.413 mmol) in 40 mL of dimethylformamide (DMF).[8]
-
Add lithium hydride (LiH) (1 eq., 0.413 mmol) to the solution.[8]
-
Add the desired alkyl bromide (1 eq., 0.413 mmol) dropwise to the mixture in an oven-dried flask.[8]
-
Stir the reaction at room temperature for three hours, monitoring progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, precipitate the product by adding water to the reaction mixture and collect the solid.[8]
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C5 position of the thiophene ring serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl groups.[7][9]
Caption: General workflow for Suzuki-Miyaura derivatization.
Experimental Protocol:
-
In an oven-dried flask, combine this compound (or its N-alkylated derivative) (1 eq., 0.704 mmol), an aryl boronic acid (1.1 eq., 0.774 mmol), potassium phosphate (K₃PO₄) (2 eq., 1.409 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[7]
-
Evacuate the flask and backfill with argon gas three times to create an inert atmosphere.[8]
-
Add 1,4-dioxane (e.g., 5 mL) and stir the mixture at 90-95 °C.[7][8]
-
After 30 minutes, add a small amount of water (e.g., 0.5 mL) while maintaining the inert atmosphere.[8]
-
Continue stirring for the required duration (e.g., up to 30 hours) until the reaction is complete, as monitored by TLC.[7]
-
Perform an appropriate aqueous work-up and purify the product, typically via column chromatography.
Biological Activity and Applications in Drug Discovery
Thiophene sulfonamides are a well-established class of compounds in medicinal chemistry, known to interact with a variety of biological targets.[10][11] this compound serves as a key starting point for developing targeted inhibitors.
Antibacterial Activity
The primary application explored for derivatives of this compound is in combating antibiotic resistance.[8] N-alkylated derivatives have demonstrated significant antibacterial efficacy against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant "superbug".[8][12] For example, an N-propyl derivative showed a potent Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL against this pathogen.[8][13]
The general mechanism for sulfonamide antibacterial action involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[8][14] This bacteriostatic effect prevents bacterial proliferation.
Caption: General antibacterial mechanism of sulfonamides via folic acid pathway inhibition.
Carbonic Anhydrase (CA) Inhibition
The sulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for inhibiting zinc-containing metalloenzymes like carbonic anhydrase (CA).[15][16] Thiophene-based sulfonamides are known to be potent inhibitors of several human CA isoforms, including hCA I, II, IX, and XII.[17][18] Inhibition of these enzymes has therapeutic applications in glaucoma, and some tumor-associated isoforms (hCA IX, XII) are targets for anticancer agents.[17][19] While this compound itself is not extensively profiled, its derivatives are excellent candidates for CA inhibitor development.[15]
Other Potential Applications
-
Urease Inhibition: Derivatives have been investigated as urease inhibitors, which is relevant for treating infections caused by Helicobacter pylori.[7][20]
-
Kinase Inhibition: Some thiophene sulfonamide derivatives have been identified as moderately potent inhibitors of cyclin-dependent kinase 5 (cdk5), a target for neurodegenerative diseases.[21][22]
-
Antifungal and Anti-inflammatory Agents: The sulfonamide and thiophene scaffolds are independently associated with antifungal and anti-inflammatory properties, suggesting potential for developing novel agents in these areas.[7][11][23]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.[24] It may also cause respiratory irritation.[24] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a dark, dry place under an inert atmosphere.[2]
Conclusion
This compound (CAS 53595-65-6) is a valuable and versatile chemical intermediate for drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups—the sulfonamide and the C5-bromo position—allow for extensive derivatization. Research has highlighted the significant potential of its derivatives as potent antibacterial agents against drug-resistant pathogens, as well as inhibitors of clinically relevant enzymes like carbonic anhydrases and kinases. This guide provides the foundational chemical and biological information to facilitate its use in the design and synthesis of next-generation therapeutic agents.
References
- 1. 5-bromothiophene-2-sulfonamide53595-65-6,Purity96%_Chemical Point UG [molbase.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 53595-65-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-b.com [ajchem-b.com]
- 12. researchgate.net [researchgate.net]
- 13. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. openaccesspub.org [openaccesspub.org]
- 24. 5-Bromo-N-methylthiophene-2-sulfonamide|CAS 81597-52-6 [benchchem.com]
Solubility of 5-Bromothiophene-2-sulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromothiophene-2-sulfonamide in organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside the limited qualitative information currently available.
Data Presentation: Solubility Profile
Current literature and available chemical databases offer limited quantitative solubility data for this compound in common organic solvents. The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise quantitative solubility in solvents relevant to their work.
| Solvent | Temperature (°C) | Solubility |
| Methanol | Not Specified | Soluble[1] |
Experimental Protocols: Determination of Thermodynamic Solubility
The most reliable and widely recognized method for determining the equilibrium (thermodynamic) solubility of a solid compound in a liquid solvent is the shake-flask method . This method is based on achieving a saturated solution in equilibrium with the solid drug.
Principle
An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution and crystallization processes to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Organic solvents of interest (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Glass vials or flasks with airtight seals
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Detailed Methodology
-
Preparation of the Sample:
-
Add an excess amount of this compound to a series of glass vials, each containing a precisely known volume of the desired organic solvent. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, two common methods can be used:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter (pre-saturated with the solvent to minimize drug adsorption) into a clean vial.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with the appropriate solvent.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve prepared with standard solutions of known concentrations of this compound in the same solvent is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for Solubility Determination.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromothiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 5-Bromothiophene-2-sulfonamide as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of novel 5-arylthiophene-2-sulfonamide derivatives. The sulfonamide moiety is a key pharmacophore in a variety of therapeutic agents, and the thiophene scaffold is a prevalent heterocyclic motif in numerous biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1] This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and high yields, making it a cornerstone of modern organic synthesis.[2][3]
This compound is an attractive substrate for Suzuki-Miyaura coupling due to the presence of the reactive carbon-bromine bond, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the thiophene ring. The resulting 5-arylthiophene-2-sulfonamide derivatives are of significant interest in drug discovery, with reported applications as urease inhibitors and antibacterial agents.[4][5]
Reaction Scheme
The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is depicted below:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are based on established literature procedures for the Suzuki-Miyaura coupling of this compound and its derivatives.[6][7]
Protocol 1: General Procedure for the Synthesis of 5-Arylthiophene-2-sulfonamides
This protocol is adapted from a reported synthesis of a series of thiophene sulfonamide derivatives.[5][6]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (0.704 mmol, 1 equivalent), the corresponding arylboronic acid or arylboronic acid pinacol ester (0.774 mmol, 1.1 equivalents), potassium phosphate (1.409 mmol, 2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).[6]
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane (4.00 mL) and water (1.00 mL) via syringe to create a 4:1 solvent mixture.[6]
-
Heat the reaction mixture to 95°C and stir for 30 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 15-20 mL of distilled water to the reaction mixture.[5]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and n-hexane.[5]
Protocol 2: Synthesis of N-Alkyl-5-arylthiophene-2-sulfonamides
This protocol involves the Suzuki-Miyaura coupling of an N-alkylated this compound derivative.[7]
Materials:
-
5-Bromo-N-alkylthiophene-2-sulfonamide
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Follow the general setup as described in Protocol 1, using the N-alkylated this compound as the starting material.
-
Reaction conditions such as temperature and time may need to be optimized for specific substrates.
-
The work-up and purification steps are analogous to Protocol 1.
Data Presentation
The following tables summarize the results from Suzuki-Miyaura cross-coupling reactions of this compound and a derivative with various arylboronic acids.
Table 1: Synthesis of 5-Arylthiophene-2-sulfonamides (3a-k) [5]
| Entry | Aryl Boronic Acid/Ester | Product | Solvent/H₂O (4:1) | Yield (%) |
| 3a | Phenylboronic acid | 5-Phenylthiophene-2-sulfonamide | Dioxane | 75 |
| 3b | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)thiophene-2-sulfonamide | Dioxane | 78 |
| 3c | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | Dioxane | 80 |
| 3d | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)thiophene-2-sulfonamide | Dioxane | 72 |
| 3e | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)thiophene-2-sulfonamide | Dioxane | 70 |
| 3f | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)thiophene-2-sulfonamide | Dioxane | 65 |
| 3g | 2,4-Dichlorophenylboronic acid | 5-(2,4-Dichlorophenyl)thiophene-2-sulfonamide | Dioxane | 68 |
| 3h | Naphthalene-1-boronic acid | 5-(Naphthalen-1-yl)thiophene-2-sulfonamide | Dioxane | 73 |
| 3i | 4-Formylphenylboronic acid | 5-(4-Formylphenyl)thiophene-2-sulfonamide | Dioxane | 60 |
| 3j | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)thiophene-2-sulfonamide | Dioxane | 62 |
| 3k | 4-Biphenylboronic acid | 5-(Biphenyl-4-yl)thiophene-2-sulfonamide | Dioxane | 76 |
Table 2: Synthesis of N-Propyl-5-arylthiophene-2-sulfonamides (4a-g) [7]
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 4a | Phenylboronic acid | N-Propyl-5-phenylthiophene-2-sulfonamide | 56 |
| 4b | 4-Methylphenylboronic acid | N-Propyl-5-(4-methylphenyl)thiophene-2-sulfonamide | 58 |
| 4c | 4-Methoxyphenylboronic acid | N-Propyl-5-(4-methoxyphenyl)thiophene-2-sulfonamide | 62 |
| 4d | 4-Chlorophenylboronic acid | N-Propyl-5-(4-chlorophenyl)thiophene-2-sulfonamide | 62 |
| 4e | 4-Fluorophenylboronic acid | N-Propyl-5-(4-fluorophenyl)thiophene-2-sulfonamide | 66 |
| 4f | 3-Nitrophenylboronic acid | N-Propyl-5-(3-nitrophenyl)thiophene-2-sulfonamide | 72 |
| 4g | 2,4-Dichlorophenylboronic acid | N-Propyl-5-(2,4-dichlorophenyl)thiophene-2-sulfonamide | 68 |
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for the Suzuki-Miyaura coupling reaction and the key steps of the catalytic cycle.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Arylthiophene-2-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of 5-arylthiophene-2-sulfonamides, a class of compounds with significant interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process involving the preparation of a key intermediate, 5-bromothiophene-2-sulfonamide, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various aryl boronic acids.
Introduction
5-Arylthiophene-2-sulfonamides are heterocyclic compounds that have garnered attention for their diverse biological activities, making them attractive scaffolds for the development of new therapeutic agents. This protocol details a reliable and adaptable synthetic route to access a variety of these compounds, enabling further investigation into their structure-activity relationships (SAR) and potential as drug candidates. The methodology is based on well-established chemical transformations, ensuring reproducibility and scalability.
Overall Synthetic Workflow
The synthesis of 5-arylthiophene-2-sulfonamides is accomplished via a two-stage process. The initial stage involves the synthesis of the key building block, this compound, from 2-bromothiophene. The subsequent stage is a Suzuki-Miyaura cross-coupling reaction, which introduces the aryl moiety at the 5-position of the thiophene ring.
Caption: General workflow for the synthesis of 5-arylthiophene-2-sulfonamides.
Experimental Protocols
Stage 1: Synthesis of this compound
This stage involves the chlorosulfonation of 2-bromothiophene followed by amination of the resulting sulfonyl chloride.
Materials:
-
2-Bromothiophene
-
Chlorosulfonic acid
-
Carbon tetrachloride (CCl4)
-
Aqueous ammonia (25%)
-
Hydrochloric acid (10%)
-
Ice
Procedure:
-
Chlorosulfonation:
-
In a fume hood, add 2-bromothiophene (12 mmol) to a flask containing carbon tetrachloride (6 mL).
-
Cool the mixture in an ice bath.
-
Slowly add chlorosulfonic acid (40–60 mmol) to the cooled solution with continuous stirring.
-
After the addition is complete, continue stirring at a low temperature (around -25 to -30 °C) for 30 minutes, and then allow the reaction to proceed at room temperature for an additional period.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction. The product, 5-bromothiophene-2-sulfonyl chloride, will separate and can be carried forward to the next step.
-
-
Amination:
-
To the crude 5-bromothiophene-2-sulfonyl chloride, add approximately 50 mL of 25% aqueous ammonia solution.
-
Stir the mixture for 3 hours.
-
Neutralize the solution with 10% hydrochloric acid, which will cause the this compound to precipitate.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol.
-
Stage 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylthiophene-2-sulfonamides
This protocol describes the palladium-catalyzed coupling of this compound with a generic aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid or aryl boronic acid pinacol ester (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)
-
Potassium phosphate (K3PO4) (2 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate (Na2SO4)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
In a clean, oven-dried flask, combine this compound (1 equivalent, e.g., 0.704 mmol), the desired aryl boronic acid or ester (1.1 equivalents, e.g., 0.774 mmol), potassium phosphate (2 equivalents, e.g., 1.409 mmol), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon gas three times.
-
Add 1,4-dioxane (e.g., 4 mL) and deionized water (e.g., 1 mL) to the flask under the inert atmosphere.
-
-
Reaction:
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 5-arylthiophene-2-sulfonamide can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent. The specific ratio of the solvents may need to be optimized for each derivative.
-
Data Presentation
The following table summarizes the yields of various 5-arylthiophene-2-sulfonamides synthesized using the described Suzuki-Miyaura cross-coupling protocol.
| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenylthiophene-2-sulfonamide | 75 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)thiophene-2-sulfonamide | 72 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)thiophene-2-sulfonamide | 78 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)thiophene-2-sulfonamide | 65 |
| 5 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)thiophene-2-sulfonamide | 68 |
| 6 | 3-Methylphenylboronic acid | 5-(3-Methylphenyl)thiophene-2-sulfonamide | 70 |
| 7 | 3-Methoxyphenylboronic acid | 5-(3-Methoxyphenyl)thiophene-2-sulfonamide | 76 |
| 8 | 2-Methylphenylboronic acid | 5-(2-Methylphenyl)thiophene-2-sulfonamide | 60 |
| 9 | 2-Methoxyphenylboronic acid | 5-(2-Methoxyphenyl)thiophene-2-sulfonamide | 62 |
| 10 | Naphthalene-1-boronic acid | 5-(Naphthalen-1-yl)thiophene-2-sulfonamide | 58 |
| 11 | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)thiophene-2-sulfonamide | 55 |
Yields are based on reported values in the literature for similar synthetic procedures.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols: 5-Bromothiophene-2-sulfonamide as a Building Block for Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1][2] Their involvement in the pathophysiology of numerous diseases such as glaucoma, epilepsy, obesity, and cancer has established them as significant therapeutic targets.[3][4] Sulfonamides (R-SO₂NH₂) are the cornerstone of CA inhibitor (CAI) design, with the primary sulfonamide moiety acting as a potent zinc-binding group within the enzyme's active site.[5]
Among various scaffolds, five-membered heterocyclic sulfonamides have proven to be particularly effective as CAIs.[3][6] Thiophene-2-sulfonamide, in particular, is a privileged core structure for developing potent inhibitors. This document provides detailed application notes and protocols on the use of 5-Bromothiophene-2-sulfonamide as a versatile chemical building block for the synthesis and evaluation of novel CAIs. Its 5-bromo position serves as a key chemical handle for introducing diverse functionalities—the "tail"—allowing for the modulation of inhibitory potency and isoform selectivity.
Application Notes: The "Tail Approach"
The development of CAIs from the this compound scaffold follows the "tail approach." The thiophene-2-sulfonamide core acts as the constant zinc-binding pharmacophore, while the 5-position is systematically modified. The rationale is that substituents introduced at this position can extend into distinct regions of the CA active site, forming additional interactions with amino acid residues outside the immediate coordination sphere of the zinc ion. These secondary interactions are critical for achieving high potency and, crucially, for differentiating between the 15 human CA isoforms.
The bromine atom on the thiophene ring is an excellent leaving group for various cross-coupling reactions, enabling extensive chemical diversification. For instance:
-
Nucleophilic Aromatic Substitution: Reaction with nucleophiles like mercaptans can introduce flexible linkers and new aromatic fragments.[7]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids allows for the direct installation of aryl or heteroaryl groups.[8]
-
Sonogashira Coupling: This reaction can introduce an alkyne, which can then be used in subsequent "click chemistry" reactions (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition) to attach complex moieties.[3][5]
-
N-Alkylation: The sulfonamide nitrogen can also be alkylated after initial modification of the 5-position, adding another layer of diversity.[9]
This strategic modification allows for the fine-tuning of the inhibitor's physicochemical properties and its interaction with the enzyme, leading to the development of potent and isoform-selective CAIs.
Quantitative Inhibition Data
Derivatives of this compound have been shown to be highly effective inhibitors, particularly against isoforms hCA II, hCA IX, and hCA XII, which are implicated in glaucoma and cancer. The cytosolic hCA I isoform is often weakly inhibited, which can be advantageous for reducing certain side effects.[5][7]
| Compound Class/Derivative | Target Isoform | Inhibition Constant (Kᵢ, nM) | Reference |
| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA I | 683 - 4250 | [7][10] |
| hCA II | Subnanomolar to Nanomolar Range | [7] | |
| hCA IX | Subnanomolar to Nanomolar Range | [7] | |
| hCA XII | Subnanomolar to Nanomolar Range | [7] | |
| 5-(1-Aryl-1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I | 224 - 7544 | [5] |
| hCA II | 2.2 - 7.7 | [5] | |
| hCA IX | 5.4 - 811 | [5] | |
| hCA XII | 3.4 - 239 | [5] | |
| Acetazolamide (Reference Inhibitor) | hCA I | ~985 | [2] |
| hCA II | ~12 | [4] | |
| hCA IX | ~25 | [4] | |
| hCA XII | ~61 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted-Benzylsulfanyl-Thiophene-2-Sulfonamides[7]
This protocol describes a general method for synthesizing a library of inhibitors by reacting this compound with various substituted benzyl mercaptans.
Materials and Reagents:
-
This compound (1 eq.)
-
Substituted Benzyl Mercaptan (1.1 eq.)
-
Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, standard glassware
Procedure:
-
To a solution of this compound in anhydrous DMF, add potassium carbonate.
-
Add the desired substituted benzyl mercaptan to the mixture.
-
Heat the reaction mixture at 60-70 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture to pH 5-6 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide derivative.
-
Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, MS, HRMS).
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay[1][2][11]
This protocol details a colorimetric assay to determine the inhibitory activity of synthesized compounds against various CA isoforms based on the enzyme's esterase activity.
Principle: Active Carbonic Anhydrase catalyzes the hydrolysis of p-Nitrophenyl acetate (p-NPA) to the yellow-colored product p-Nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at ~405 nm. In the presence of an inhibitor, this rate decreases, allowing for the calculation of IC₅₀ and Kᵢ values.
Materials and Reagents:
-
Purified human CA isozymes (e.g., hCA I, II, IX, XII)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate Stock Solution: 3 mM p-NPA in DMSO or acetonitrile (prepare fresh)
-
Test Compounds (inhibitors) and a known reference inhibitor (e.g., Acetazolamide) dissolved in DMSO to create stock solutions (e.g., 10 mM).
-
DMSO (for controls and dilutions)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of your test compounds and the reference inhibitor in DMSO. A typical final assay concentration range might be 0.1 nM to 100 µM.
-
Prepare the CA Working Solution by diluting the enzyme stock to the desired concentration in cold Assay Buffer just before use.
-
-
Plate Setup (perform all measurements in triplicate):
-
Blank (No Enzyme): 178 µL Assay Buffer
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each reference inhibitor dilution
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 20 µL of the CA Working Solution to all wells except the Blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells (including the Blank).
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the Blank (non-enzymatic hydrolysis) from all other rates.
-
Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 (where V_control is the rate of the Maximum Activity well)
-
Plot Percent Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The Inhibition Constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the substrate concentration and Km are known.
-
Visualizations
Caption: General workflow for developing CA inhibitors.
Caption: Logic of the 'tail approach' in inhibitor design.
Caption: Sulfonamide coordination to the active site zinc ion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 7. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Development of Antibacterial Agents from 5-Bromothiophene-2-sulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel antibacterial agents derived from 5-Bromothiophene-2-sulfonamide. The following sections outline the synthetic methodologies, quantitative antibacterial data, and the proposed mechanism of action for this class of compounds, with a focus on their efficacy against multidrug-resistant bacteria.
Introduction
The rise of antibiotic-resistant bacteria, such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, presents a significant global health threat.[1][2] Sulfonamide-containing compounds have a long history as antibacterial agents, primarily acting by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This inhibition ultimately disrupts the production of purines and other essential molecules, leading to a bacteriostatic effect.[1][2] The thiophene scaffold is also a recognized pharmacophore in medicinal chemistry with demonstrated antibacterial properties.[1][4] The strategic combination of these two moieties in this compound derivatives offers a promising avenue for the development of potent new antibacterial agents to combat drug-resistant infections.[1][5]
Recent studies have focused on the synthesis of N-alkylated and arylated derivatives of this compound, which have shown significant activity against clinically isolated resistant bacterial strains.[1][5] This document details the protocols for synthesizing these derivatives and evaluating their antibacterial efficacy.
Quantitative Antibacterial Activity
The antibacterial efficacy of synthesized this compound derivatives was evaluated against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae ST147. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined to quantify their activity.
Table 1: Antibacterial Activity of this compound Derivatives against NDM-producing K. pneumoniae ST147
| Compound ID | Modification | MIC (µg/mL) | MBC (µg/mL) |
| 3a | N-ethyl-5-bromothiophene-2-sulfonamide | 3.125 | 6.25 |
| 3b | 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 |
| 4c | Arylated derivative of 3b | 1.56 | 3.125 |
Data sourced from a study on N-alkylthiophene-2-sulfonamides.[1]
Compound 3b demonstrated the most potent activity with an MIC of 0.39 µg/mL and an MBC of 0.78 µg/mL against the resistant K. pneumoniae strain.[1][2][5][6]
Experimental Protocols
The following protocols are based on established synthetic and microbiological methods.[1]
Synthesis of N-Alkyl-5-bromothiophene-2-sulfonamides (Compounds 3a-c)
This protocol describes the general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Lithium hydride (LiH)
-
Appropriate alkyl bromide (e.g., ethyl bromide, propyl bromide)
-
Methanol
-
Water (deionized)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In an oven-dried flask, dissolve this compound (1 equivalent) in 40 mL of DMF.
-
Add lithium hydride (1 equivalent) to the solution.
-
Add the corresponding alkyl bromide (1 equivalent) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for three hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the product by adding water to the reaction mixture.
-
Wash the precipitate with water.
-
Recrystallize the final product from methanol to achieve purification.
Synthesis of Arylated Derivatives via Suzuki-Miyaura Cross-Coupling (Compounds 4a-g)
This protocol outlines the arylation of an N-alkylated this compound intermediate (e.g., compound 3b ) using the Suzuki-Miyaura cross-coupling reaction.[2]
Materials:
-
5-bromo-N-propylthiophene-2-sulfonamide (Compound 3b )
-
Aryl boronic acid
-
Pd(PPh₃)₄ catalyst (5 mol%)
-
Potassium phosphate (K₃PO₄)
-
Solvent mixture (e.g., Toluene/Water or Dioxane/Water)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Column chromatography apparatus (Silica gel, n-hexane, ethyl acetate)
Procedure:
-
In an oven-dried flask, combine 5-bromo-N-propylthiophene-2-sulfonamide, the desired aryl boronic acid (1.1 equivalents), potassium phosphate (2 equivalents), and the Pd(PPh₃)₄ catalyst.
-
Evacuate the flask and backfill with argon gas three times to establish an inert atmosphere.
-
Add the degassed solvent mixture.
-
Stir the reaction mixture at 90°C under the argon atmosphere.
-
Monitor the reaction for completion using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the mixture and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography with a mixture of n-hexane and ethyl acetate as the eluent.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the agar well diffusion method or broth microdilution.
Materials:
-
Synthesized compounds
-
Dimethyl sulfoxide (DMSO)
-
Bacterial culture (e.g., NDM-producing K. pneumoniae ST147)
-
Mueller-Hinton agar or broth
-
Sterile petri dishes or 96-well plates
-
Incubator
Procedure (Agar Well Diffusion):
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare agar plates with a lawn of the test bacteria.
-
Create wells in the agar using a sterile borer.
-
Add different concentrations of the test compounds (e.g., 10, 20, 30, 40, and 50 µ g/well ) into the wells.[1]
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. The MIC is the lowest concentration that inhibits visible bacterial growth.[7]
Procedure (Broth Microdilution):
-
Prepare serial dilutions of the test compounds in a 96-well plate containing broth.
-
Inoculate each well with the test bacteria.
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is the lowest concentration of the compound in which no visible growth of the bacteria is observed.
Visualized Workflows and Mechanisms
The following diagrams illustrate the synthetic workflow and the proposed mechanism of action for this class of antibacterial agents.
Caption: Synthetic pathway for this compound derivatives.
Caption: Mechanism of action via folic acid synthesis inhibition.
References
- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-alkylation of 5-Bromothiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 5-bromothiophene-2-sulfonamide, a key synthetic transformation for the generation of diverse sulfonamide derivatives for applications in drug discovery and medicinal chemistry. Three distinct methodologies are presented: a classical approach using an alkyl halide with a strong base, the Mitsunobu reaction, and reductive amination.
Introduction
Sulfonamides are a cornerstone of many therapeutic agents. The ability to modify the sulfonamide nitrogen (N-alkylation) is a critical strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This compound is a versatile building block, with the bromine atom providing a handle for further functionalization, for instance, through cross-coupling reactions. This document outlines three reliable methods for its N-alkylation, providing researchers with a range of options to suit different substrates and laboratory constraints.
General Reaction Scheme
The overall transformation involves the substitution of a hydrogen atom on the sulfonamide nitrogen with an alkyl group.
Caption: General N-alkylation of this compound.
Protocol 1: N-alkylation using Alkyl Halide and Lithium Hydride
This method is a straightforward and widely used procedure for the N-alkylation of sulfonamides. It involves the deprotonation of the sulfonamide nitrogen with a strong base, lithium hydride (LiH), followed by nucleophilic attack on an alkyl halide.[1]
Experimental Workflow
Caption: Workflow for N-alkylation using an alkyl halide and LiH.
Detailed Protocol
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Deprotonation: To the stirred solution, carefully add lithium hydride (LiH) (1.0 eq.) portion-wise at room temperature.
-
Alkylation: After stirring for a short period, add the desired alkyl bromide (1.0 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for approximately 3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, precipitate the product by carefully adding water to the reaction mixture.
-
Isolation and Purification: Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent such as methanol to afford the pure N-alkylated product.[1]
Data Summary
| Alkyl Halide | Product | Yield (%) | Reference |
| Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 | [1] |
| 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78 | [1] |
| Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 | [1] |
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of sulfonamides using an alcohol as the alkylating agent.[2] This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.
Experimental Workflow
References
- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Bromothiophene-2-sulfonamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromothiophene-2-sulfonamide is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of a reactive bromine atom and a pharmacologically important sulfonamide moiety, make it an attractive scaffold for the synthesis of a diverse range of derivatives with potent biological activities. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in leveraging this compound for drug discovery and development. The applications of this compound and its derivatives span across various therapeutic areas, including antibacterial, anticancer, and enzyme inhibition.
Key Applications and Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects. The primary strategies for derivatization involve modifications at the sulfonamide nitrogen (N-alkylation) and substitution of the bromine atom via cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These modifications have led to the discovery of compounds with significant activity as:
-
Antibacterial Agents: By mimicking p-aminobenzoic acid (PABA), sulfonamides interfere with the bacterial synthesis of folic acid, an essential nutrient for their growth and replication. This mechanism confers bacteriostatic properties to this class of compounds.
-
Urease Inhibitors: Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. Inhibition of this enzyme is a validated strategy for the treatment of peptic ulcers and other related conditions.
-
Anticancer Agents: Thiophene-based sulfonamides have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifactorial, including the inhibition of key enzymes involved in tumor progression like carbonic anhydrases and receptor tyrosine kinases.
-
Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of this compound, providing a comparative overview of their potency.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound ID | Modification | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 3b | N-propyl | Klebsiella pneumoniae ST147 (NDM-1 producing) | 0.39 | 0.78 | [1][2][3] |
| 4e | N-propyl, 5-(4-chlorophenyl) | Klebsiella pneumoniae ST147 (NDM-β-lactamase) | 3.125 | 6.25 |
Table 2: Urease Inhibitory Activity of 5-Arylthiophene-2-sulfonamide Derivatives
| Compound ID | 5-Aryl Substituent | IC50 (µg/mL) | Standard (Thiourea) IC50 (µg/mL) | Reference |
| 3a | Phenyl | 30.8 | ~43 | [4] |
Table 3: Anticancer Activity of Thiophene Sulfonamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µmol/L) | Reference |
| 6 | Thiophene-sulfonamide derivative | MCF-7 (Breast) | 10.25 | [5] |
| 7 | Thiophene-sulfonamide derivative | MCF-7 (Breast) | 9.70 | [5] |
| 9 | Thiophene-sulfonamide derivative | MCF-7 (Breast) | 9.55 | [5] |
| 13 | Thiophene-benzothiazole derivative | MCF-7 (Breast) | 9.39 | [5] |
| Doxorubicin | Standard Drug | MCF-7 (Breast) | 32.00 | [5] |
Table 4: Carbonic Anhydrase Inhibitory Activity of 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides
| Isoform | Inhibition Constant (Ki) Range (nM) | Reference |
| hCA I | 683 - 4250 (poorly inhibited) | [6] |
| hCA II | Subnanomolar to nanomolar range | [6] |
| hCA IX | Subnanomolar to nanomolar range | [6] |
| hCA XII | Subnanomolar to nanomolar range | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its derivatives, as well as protocols for key biological assays.
Synthesis Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent compound from 2-bromothiophene.
-
Materials:
-
2-Bromothiophene
-
Chlorosulfonic acid
-
Carbon tetrachloride (CCl4) or other suitable solvent
-
Ice bath
-
Crushed ice
-
Ammonium hydroxide solution (concentrated)
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a stirrer, dissolve 2-bromothiophene (12 mmol) in carbon tetrachloride (6 mL).
-
Cool the mixture in an ice-salt bath to -10 to -5 °C.
-
Slowly add chlorosulfonic acid (40-60 mmol) dropwise to the stirred solution, maintaining the temperature below 0 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it with cold water.
-
To the aqueous layer, slowly add concentrated ammonium hydroxide solution until the mixture is basic, keeping the temperature low with an ice bath.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Protocol 2: N-Alkylation of this compound
This protocol details the synthesis of N-alkylated derivatives.[1][7]
-
Materials:
-
This compound
-
Alkyl bromide (e.g., n-propyl bromide)
-
Lithium hydride (LiH)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add lithium hydride (1.0 eq) portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the corresponding alkyl bromide (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol).
-
Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound Derivatives
This protocol describes the synthesis of 5-aryl derivatives.[4][7]
-
Materials:
-
This compound or its N-alkylated derivative
-
Aryl boronic acid or aryl boronic acid pinacol ester (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried flask, add the this compound derivative (1.0 eq), aryl boronic acid (1.1 eq), base (2.0 eq), and palladium catalyst (5 mol%).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-95 °C and stir for 24-30 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Assay Protocols
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for assessing antibacterial activity.[2][6][8][9][10]
-
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Subculture 10 µL from each well showing no visible growth onto a fresh agar plate. Incubate at 37 °C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Protocol 5: Urease Inhibition Assay (Berthelot Method)
This protocol describes a colorimetric assay to measure urease inhibitory activity.[11][12][13][14]
-
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Test compound
-
Thiourea (standard inhibitor)
-
Phenol reagent
-
Alkali reagent (containing sodium hypochlorite)
-
96-well microplate reader
-
-
Procedure:
-
In a 96-well plate, add the test compound at various concentrations, urease enzyme solution, and buffer.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the urea solution.
-
Incubate for a specific time (e.g., 30 minutes) at 37 °C.
-
Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent.
-
After a further incubation period for color development, measure the absorbance at a wavelength of 625-630 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Protocol 6: Anticancer Cytotoxicity Assay (MTT Assay)
This protocol details the MTT assay for assessing the cytotoxic effects of compounds on cancer cell lines.[15][16][17][18][19]
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Protocol 7: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This protocol describes a method for determining the inhibitory activity against carbonic anhydrase.[1][3][4][20][21]
-
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II)
-
CO₂-saturated water
-
Buffer solution containing a pH indicator
-
Test compound
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
The two syringes of the stopped-flow instrument are filled with the enzyme solution (containing the inhibitor at various concentrations) and the CO₂-saturated solution, respectively.
-
The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.
-
The initial rates of the reaction are determined at different substrate (CO₂) and inhibitor concentrations.
-
The inhibition constant (Ki) is calculated by analyzing the reaction kinetics.
-
Visualizations
The following diagrams illustrate key synthetic pathways and the mechanism of action of sulfonamides.
Caption: Synthesis of this compound.
Caption: Key Derivatization Pathways.
References
- 1. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. mdpi.com [mdpi.com]
- 21. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]
Application Notes and Protocols for Screening 5-Bromothiophene-2-sulfonamide Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of compounds with a broad range of biological activities, serving as the foundation for numerous therapeutic agents.[1] The 5-Bromothiophene-2-sulfonamide scaffold is a key pharmacophore with potential applications in various therapeutic areas, including as antibacterial agents and enzyme inhibitors.[1][2] Notably, sulfonamides are well-characterized inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in crucial physiological processes such as pH homeostasis and CO2 transport.[3][4] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive drug targets.[4][5] Recent studies have also explored derivatives of this compound for their antibacterial properties, suggesting potential inhibition of microbial enzymes like dihydropteroate synthase (DHPS).[2][6]
These application notes provide detailed protocols for the development of both biochemical and cell-based assays to screen and characterize this compound based inhibitors. The primary focus is on a colorimetric biochemical assay for carbonic anhydrase inhibition, a common target for sulfonamides. Additionally, a general framework for a secondary cell-based assay is provided to assess inhibitor activity in a more physiologically relevant context.
Signaling Pathway: Carbonic Anhydrase Catalysis
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes. Inhibitors, such as sulfonamides, typically bind to the zinc ion in the active site, preventing the catalytic activity.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pd(PPh₃)₄ Catalyzed Cross-Coupling Reactions of 5-Bromothiophene-2-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromothiophene-2-sulfonamide is a key heterocyclic building block in medicinal chemistry and materials science. Its functionalization is critical for developing novel therapeutic agents and advanced materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a versatile and widely used palladium(0) precatalyst, has proven effective in mediating these transformations on thiophene scaffolds.[1][2][3][4] These reactions are valued for their mild conditions and tolerance of various functional groups.[3]
This document provides detailed protocols and application data for the use of Pd(PPh₃)₄ in cross-coupling reactions involving this compound and its N-alkylated derivatives.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions necessitates careful attention to maintaining an inert atmosphere to prevent catalyst degradation. A typical workflow is outlined below.
Caption: General experimental workflow for Pd(PPh₃)₄ catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[5][6] It is widely employed for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures reported for the synthesis of 5-arylthiophene-2-sulfonamide derivatives.[1][7]
Materials:
-
This compound (or N-alkyl derivative) (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Under the inert atmosphere, add 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio) via syringe.[1][7]
-
Heat the reaction mixture to 90 °C with vigorous stirring.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 12-30 hours.[8]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in n-hexane) to yield the pure 5-arylthiophene-2-sulfonamide derivative.[8]
Data Presentation: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent System | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-N-propylthiophene-2-sulfonamide | Various Arylboronic Acids | 5 | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 56-72 | [7] |
| This compound | Various Arylboronic Acids | 5 | K₃PO₄ | 1,4-Dioxane / H₂O | 95 | Moderate to Good | [1][8] |
Application 2: Stille Coupling (Proposed Protocol)
The Stille coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organostannane (organotin) compound, offering a reliable method for C-C bond formation that is tolerant of a wide range of functional groups.[5][9]
Caption: Proposed Stille coupling of this compound.
Experimental Protocol: Stille Coupling
This is a generalized protocol; optimization may be required. Note: Organotin compounds are highly toxic and should be handled with extreme care in a fume hood.
Materials:
-
This compound (1.0 eq.)
-
Organostannane reagent (e.g., Aryl-Sn(Bu)₃) (1.1-1.2 eq.)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Anhydrous Toluene or 1,4-Dioxane (degassed)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the organostannane reagent via syringe.
-
Add the Pd(PPh₃)₄ catalyst (and CuI, if used).
-
Heat the reaction mixture to reflux (typically 90-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent like ethyl acetate.
-
Wash the solution with aqueous potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer, concentrate in vacuo, and purify by column chromatography.
Data Presentation: Stille Coupling (Representative)
| Organostannane (R-SnBu₃) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) |
| Phenyl-SnBu₃ | 2-5 | Toluene | 110 | Optimization Req. |
| Vinyl-SnBu₃ | 2-5 | THF | 70 | Optimization Req. |
| (Thiophen-2-yl)-SnBu₃ | 2-5 | Dioxane | 100 | Optimization Req. |
Application 3: Sonogashira Coupling (Proposed Protocol)
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[10] This reaction is fundamental for synthesizing conjugated enynes and aryl alkynes, which are valuable in materials science and as pharmaceutical intermediates.
Caption: Proposed Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling
This generalized protocol is based on standard Sonogashira conditions and may require optimization.[11]
Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.2-1.5 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF, or Toluene, anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous solvent, followed by the base (which can often serve as the solvent or co-solvent).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) until completion, as monitored by TLC.
-
Once complete, filter the reaction mixture through a pad of celite to remove salts.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Presentation: Sonogashira Coupling (Representative)
| Terminal Alkyne | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | 2.5 | CuI (5.0) | Et₃N | DMF | 80-100 | Optimization Req. |
| Ethynyltrimethylsilane | 2.5 | CuI (5.0) | DIPA | THF | 60 | Optimization Req. |
| 1-Hexyne | 2.5 | CuI (5.0) | Et₃N | Toluene | 80 | Optimization Req. |
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
Application Note: Synthesis of 5-bromothiophene-2-sulfonyl acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based sulfonamides are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery. The inherent structural features of the thiophene ring, combined with the versatile sulfonamide functional group, contribute to a diverse range of biological activities. This application note provides a detailed protocol for the synthesis of 5-bromothiophene-2-sulfonyl acetamide, a key intermediate for the development of novel pharmaceutical agents. The synthetic pathway involves a two-step process commencing with the chlorosulfonation of 2-bromothiophene to yield 5-bromothiophene-2-sulfonyl chloride, which is subsequently converted to 5-bromothiophene-2-sulfonamide. The final step is the N-acetylation of the sulfonamide to produce the target compound. This document outlines the complete experimental procedure, characterization data, and a graphical representation of the synthesis workflow.
Synthesis Pathway
The synthesis of 5-bromothiophene-2-sulfonyl acetamide is accomplished through a two-step reaction sequence starting from 2-bromothiophene. The initial step involves the chlorosulfonation of 2-bromothiophene to produce the intermediate, this compound[1]. The subsequent and final step is the N-acetylation of this intermediate to yield the desired product, 5-bromothiophene-2-sulfonyl acetamide[1].
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromothiophene-2-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromothiophene-2-sulfonamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the two-step synthesis. Here's a breakdown of potential issues and how to address them:
-
Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride
-
Incomplete Reaction: The reaction between 2-bromothiophene and chlorosulfonic acid may not have gone to completion. Ensure the reaction is stirred vigorously and allowed to proceed for a sufficient amount of time. Monitoring the reaction progress via TLC is recommended.
-
Degradation of Starting Material: 2-Bromothiophene can be sensitive to strong acids. Ensure the reaction temperature is kept low, ideally at 0°C or below, during the addition of chlorosulfonic acid.
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Loss During Workup: 5-Bromothiophene-2-sulfonyl chloride is moisture-sensitive. Ensure all glassware is thoroughly dried and the workup is performed promptly. Use of an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Step 2: Conversion to this compound
-
Inefficient Ammonolysis: The reaction of the sulfonyl chloride with ammonia may be incomplete. Ensure an adequate excess of the ammonia source is used. The reaction should be allowed to stir for a sufficient duration, and completion should be verified by TLC.
-
Side Reactions: The sulfonyl chloride can react with water. It is crucial to use a non-aqueous workup or to minimize the exposure to water until the sulfonamide has formed.
-
Q2: I am observing multiple spots on my TLC plate after the first step (synthesis of 5-Bromothiophene-2-sulfonyl chloride). What are these impurities?
A2: The presence of multiple spots on the TLC plate could indicate several possibilities:
-
Unreacted 2-Bromothiophene: If the reaction has not gone to completion, you will see a spot corresponding to the starting material.
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Disulfonated Product: It is possible to get disulfonation of the thiophene ring, leading to the formation of 2-bromothiophene-x,y-disulfonyl chloride. To minimize this, use a controlled stoichiometry of chlorosulfonic acid and maintain a low reaction temperature.
-
Hydrolyzed Product: If the sulfonyl chloride has been exposed to moisture, it will hydrolyze to the corresponding sulfonic acid. This impurity is often more polar and will have a lower Rf value on the TLC plate.
Q3: The final product, this compound, is difficult to purify. What purification strategies can I employ?
A3: Purification of this compound can be challenging due to its polarity. Here are some recommended techniques:
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A common solvent system for recrystallization is methanol/water or ethanol/water. The crude product is dissolved in a minimum amount of hot alcohol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the pure product should crystallize.
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Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes. Due to the polarity of the sulfonamide, a higher percentage of ethyl acetate will likely be required.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for this compound?
A1: The most common synthesis involves two main steps:
-
Chlorosulfonation: 2-Bromothiophene is reacted with chlorosulfonic acid to form the intermediate, 5-bromothiophene-2-sulfonyl chloride.[1]
-
Ammonolysis: The 5-bromothiophene-2-sulfonyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) to yield the final product, this compound.
Q2: What are the critical safety precautions to take during this synthesis?
A2: Both chlorosulfonic acid and the intermediate sulfonyl chloride are highly corrosive and moisture-sensitive.
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Chlorosulfonic acid reacts violently with water. All reactions and handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.
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5-Bromothiophene-2-sulfonyl chloride is also corrosive and a lachrymator. Handle with care in a fume hood.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the progress of both steps.
-
For the first step, you can monitor the disappearance of the 2-bromothiophene spot.
-
For the second step, you can monitor the disappearance of the 5-bromothiophene-2-sulfonyl chloride spot and the appearance of the more polar this compound spot.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Chlorosulfonation | Step 2: Ammonolysis |
| Starting Material | 2-Bromothiophene | 5-Bromothiophene-2-sulfonyl chloride |
| Reagent | Chlorosulfonic acid | Aqueous Ammonia (or other ammonia source) |
| Solvent | Carbon Tetrachloride (CCl4) or neat | Dichloromethane (DCM) or other suitable solvent |
| Temperature | 0°C to room temperature | 0°C to room temperature |
| Reaction Time | 1-3 hours | 1-2 hours |
| Typical Yield | 70-85% (for sulfonyl chloride) | 80-95% (for sulfonamide) |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromothiophene-2-sulfonyl chloride
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In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
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Cool the flask in an ice bath to 0°C.
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To the flask, add 2-bromothiophene (1 equivalent).
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Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 5-10°C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 5-bromothiophene-2-sulfonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
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Dissolve the crude 5-bromothiophene-2-sulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask.
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Cool the flask in an ice bath to 0°C.
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Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) dropwise with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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If a precipitate forms, collect it by filtration. If not, separate the organic layer.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization from a methanol/water or ethanol/water mixture.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 5-Arylthiophene-2-sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-arylthiophene-2-sulfonamides.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 5-arylthiophene-2-sulfonamides, particularly after synthesis via Suzuki-Miyaura cross-coupling.
Problem 1: Low Yield After Column Chromatography
Q: I am experiencing a significant loss of my 5-arylthiophene-2-sulfonamide product during purification by column chromatography. What are the potential causes and solutions?
A: Low recovery from column chromatography can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
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Compound Stability: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
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Solution: Test the stability of your compound on a small amount of silica gel before performing a large-scale separation. If degradation is observed, consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase such as alumina.
-
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Improper Solvent System (Eluent): If the eluent is too polar, your compound may elute too quickly along with impurities, leading to mixed fractions and apparent yield loss upon combining pure fractions. Conversely, if the eluent is not polar enough, the compound may not elute from the column at all or may have very broad peaks, leading to a large volume of eluent and dilute fractions that are difficult to recover completely.
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Solution: Optimize the solvent system using thin-layer chromatography (TLC) beforehand. Aim for a retention factor (Rf) of approximately 0.2-0.3 for your desired product. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation and recovery.
-
-
Co-elution with Impurities: Your product might be co-eluting with a byproduct or starting material that has a similar polarity.
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Solution: A shallower solvent gradient or switching to a different solvent system with different selectivity might be necessary. For instance, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.
-
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Irreversible Adsorption: Highly polar compounds or those with certain functional groups may bind irreversibly to the silica gel.
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Solution: If your compound is particularly polar, "dry loading" the sample onto the column can sometimes improve resolution and recovery. This involves pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column.
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Problem 2: Difficulty in Achieving High Purity (>95%)
Q: My purified 5-arylthiophene-2-sulfonamide is still contaminated with impurities, even after column chromatography. How can I improve the purity?
A: Achieving high purity often requires a multi-step approach. Here are some common reasons for persistent impurities and how to address them:
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Presence of Closely Eluting Impurities: The Suzuki-Miyaura coupling reaction can generate byproducts that are structurally similar to the desired product.
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Common Impurities:
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Unreacted 5-bromothiophene-2-sulfonamide: This starting material is more polar than the product.
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Unreacted Arylboronic Acid/Ester: These can be polar and may streak on the TLC plate.
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Homocoupled Byproducts: Dimerization of the arylboronic acid can lead to nonpolar biaryl impurities.
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Palladium Catalyst Residues: These can often be removed by filtration through a pad of Celite® or by using a metal scavenger.
-
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Solution:
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Optimize Chromatography: Use a longer column for better separation, a shallower solvent gradient, or a different solvent system.
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Recrystallization: This is an excellent secondary purification technique. The choice of solvent is critical.
-
-
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Recrystallization Issues:
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Oiling Out: The compound may separate as a liquid instead of forming crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal.
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Solution: Try slower cooling, use a different solvent or a solvent mixture, or add a seed crystal.
-
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Poor Crystal Formation: The product may precipitate as an amorphous solid, which can trap impurities.
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Solution: Experiment with a range of solvents of varying polarities. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for sulfonamides include ethanol, isopropanol, and ethyl acetate, often in combination with a non-polar solvent like hexanes.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 5-arylthiophene-2-sulfonamides via Suzuki coupling?
A1: The most common impurities include unreacted starting materials (this compound and the arylboronic acid or ester), homocoupled byproducts (biaryls from the boronic acid), and residual palladium catalyst.
Q2: How can I effectively remove the palladium catalyst after the reaction?
A2: After the reaction, the mixture can be filtered through a pad of Celite® to remove the bulk of the palladium. For more complete removal, treatment of the organic solution with a palladium scavenger resin can be effective.
Q3: What is a good starting point for a solvent system for column chromatography?
A3: A mixture of n-hexane and ethyl acetate is a common and effective eluent for this class of compounds.[1] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.
Q4: My 5-arylthiophene-2-sulfonamide is a solid. Should I use column chromatography or recrystallization for purification?
A4: Both techniques are valuable. Column chromatography is excellent for removing impurities with significantly different polarities from your product. Recrystallization is highly effective for removing small amounts of impurities from a solid product, often leading to very high purity. For the best results, a combination of both is often employed: an initial purification by column chromatography followed by a final recrystallization step.
Q5: Are there any general trends for the yields of 5-arylthiophene-2-sulfonamides?
A5: Yes, yields can be influenced by the electronic nature of the substituents on the aryl boronic acid. Generally, electron-rich boronic acids tend to give good yields. In one study, the synthesis of various 5-arylthiophene-2-sulfonamides resulted in yields ranging from 56% to 72%.[1]
Data Presentation
The following table summarizes the reported yields for the synthesis of a series of 5-arylthiophene-2-sulfonamides, which are indicative of the recovery after purification.
| Compound | Aryl Group | Yield (%) | Reference |
| 4a | 4-Fluorophenyl | 56 | [1] |
| 4b | 4-Chlorophenyl | 58 | [1] |
| 4c | 4-Bromophenyl | 62 | [1] |
| 4d | 4-Iodophenyl | 62 | [1] |
| 4e | 4-Methylphenyl (p-tolyl) | 66 | [1] |
| 4f | 4-Methoxyphenyl | 72 | [1] |
| 4g | 3,4-Dimethoxyphenyl | 68 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
This protocol is a general guideline for the purification of 5-arylthiophene-2-sulfonamides. The specific solvent system should be optimized based on TLC analysis.
-
Preparation of the Column:
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Select a glass column of appropriate size for the amount of crude material.
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Securely clamp the column in a vertical position.
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Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 n-hexane:ethyl acetate).
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Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to dislodge air bubbles.
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Add a thin layer of sand on top of the silica bed.
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Wash the column with the initial eluent until the silica bed is stable. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude 5-arylthiophene-2-sulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully apply the solution to the top of the column using a pipette.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or compressed air) to achieve a steady flow rate.
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent as needed (gradient elution).
-
Collect fractions in test tubes and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-arylthiophene-2-sulfonamide.
-
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will result in the formation of crystals upon cooling. If no crystals form, the solvent is too good. If the compound is insoluble even when hot, the solvent is not suitable.
-
Often, a solvent pair is required, such as dissolving the compound in a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear again.
-
-
Recrystallization:
-
Dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
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Once crystal formation appears to be complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: General purification workflow for 5-arylthiophene-2-sulfonamides.
Caption: Troubleshooting logic for purifying 5-arylthiophene-2-sulfonamides.
References
identifying side products in 5-Bromothiophene-2-sulfonamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromothiophene-2-sulfonamide. The following sections address common issues and potential side products encountered during typical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in two main types of reactions:
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N-Alkylation: Introduction of an alkyl group onto the sulfonamide nitrogen.
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Suzuki-Miyaura Cross-Coupling: Formation of a carbon-carbon bond at the 5-position of the thiophene ring by coupling with a boronic acid derivative.[1][2][3][4][5]
Q2: I am seeing a product with a mass corresponding to the starting material minus the bromine atom in my Suzuki-Miyaura reaction. What is this side product?
A2: This is likely the result of a dehalogenation side reaction, where the bromine atom on the thiophene ring is replaced by a hydrogen atom.[6][7] This can be promoted by factors such as elevated temperatures and the choice of solvent and ligands.[6]
Q3: My Suzuki-Miyaura reaction is producing a significant amount of a dimer of my boronic acid coupling partner. How can I minimize this?
A3: The formation of a biaryl product from the boronic acid is a common side reaction known as homocoupling.[8][9][10][11][12] This is often promoted by the presence of oxygen in the reaction mixture.[10][12] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere can help to suppress this side product.[10]
Q4: After N-alkylation of this compound, I observe a second product with a higher molecular weight than my desired mono-alkylated product. What could this be?
A4: This is likely the di-alkylated product, resulting from the alkylation of the sulfonamide nitrogen a second time. However, this is often limited by steric hindrance, especially with bulky alkylating agents.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
This guide addresses common side products and provides troubleshooting strategies for the Suzuki-Miyaura coupling of this compound with arylboronic acids.
Potential Side Products:
| Side Product | Structure | Common Cause | Prevention/Minimization |
| Dehalogenated Starting Material | Thiophene-2-sulfonamide | Excess base, high temperature, certain solvents (e.g., dioxane/water mixtures)[6] | Optimize base concentration, lower reaction temperature, screen alternative solvents (e.g., toluene)[6] |
| Boronic Acid Homocoupling Product | Dimer of the boronic acid partner | Presence of oxygen, palladium(II) species | Thoroughly degas solvents, use an inert atmosphere (e.g., Argon or Nitrogen)[10] |
| Protodeboronation Product | Arene (from the boronic acid) | Acidic or basic conditions, elevated temperature | Careful control of pH, use of appropriate base, lower reaction temperature[13][14][15][16][17] |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions of Thiophenes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of thiophene derivatives.
Troubleshooting Guide
Question 1: I am observing low to no yield of my desired coupled product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or non-existent yields in Suzuki coupling reactions involving thiophenes can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
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Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst degradation and undesirable side reactions like homocoupling.[1] All solvents should be thoroughly degassed prior to use.[1]
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Reagent Quality: Verify the purity and stability of all reagents. Thiophene boronic acids can be unstable and prone to protodeboronation.[2] Consider using more stable alternatives like boronate esters (e.g., pinacol esters) or trifluoroborate salts.[1][2] Ensure the halide or triflate starting material is pure.
Troubleshooting Steps:
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Catalyst System:
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Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of catalyst or consider a more robust pre-catalyst.[1] The formation of palladium black indicates catalyst precipitation and loss of activity.[3]
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Ligand Choice: The ligand plays a crucial role in the catalytic cycle.[2] For electron-rich thiophenes, which can be slow to undergo oxidative addition, consider using more electron-rich and bulky phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos).[2][4]
-
-
Reaction Conditions:
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Base and Solvent: The choice of base and solvent is critical and often substrate-dependent.[2] An inappropriate combination can lead to poor solubility, slow reaction rates, or side reactions.[2] Common systems include K₂CO₃ or K₃PO₄ as the base in a solvent mixture like 1,4-dioxane/water or toluene/ethanol/water.[5] Aqueous conditions are often more efficient for heterocyclic substrates.[6]
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Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary.[1] However, be mindful that higher temperatures can also promote side reactions.
-
-
Boron Reagent Issues:
Below is a troubleshooting workflow to address low-yield issues:
Question 2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can occur during the Suzuki coupling of thiophenes, leading to a complex product mixture and reduced yield of the desired product.
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Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl product. It is often promoted by the presence of oxygen.
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Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[1]
-
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Dehalogenation: This involves the replacement of the halide on the thiophene ring with a hydrogen atom. This can be a significant issue, particularly in the presence of water.[1][8]
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Protodeboronation: As mentioned previously, this is the cleavage of the C-B bond of the boronic acid.[1]
Question 3: How can I achieve selective mono-arylation of a dihalothiophene?
Answer:
Achieving selective mono-arylation of dihalothiophenes requires careful control over the reaction conditions to prevent double coupling.
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Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.[1]
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Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and keep the temperature and reaction time to a minimum.[1]
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Catalyst and Ligand Choice: Less reactive catalyst systems may favor mono-coupling.[1]
-
Sequential Addition: For a controlled double coupling with two different aryl groups, after the first coupling is complete, a fresh portion of catalyst and base can be added along with the second boronic acid.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst, base, and solvent for the Suzuki coupling of a bromothiophene?
A common and effective starting point is using a palladium catalyst like Pd(PPh₃)₄ (1-5 mol%), a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents), and a solvent system of 1,4-dioxane/water (4:1) or a toluene/ethanol/water mixture.[5] The reaction is typically heated to 80-100°C.[5]
Q2: Are thiophene chlorides suitable substrates for Suzuki coupling?
Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[2] However, the use of specialized ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands), can facilitate the coupling of thiophene chlorides.[2][9]
Q3: My thiophene boronic acid is unstable. What are the alternatives?
If your thiophene boronic acid is prone to decomposition or protodeboronation, consider using more stable derivatives such as thiophene boronic acid pinacol esters or potassium thiophene trifluoroborate salts.[1][2] These are often more robust and can be used directly in the coupling reaction.[2]
Q4: Can Suzuki coupling of thiophenes be performed in "green" solvents?
Yes, efficient Suzuki coupling of thiophene boronic acids has been reported in aqueous n-butanol, which is a biodegradable solvent.[6] This method is particularly effective for heterocyclic substrates and can simplify product separation.[6] Micellar conditions, using a surfactant in water, have also been successfully employed for the Suzuki coupling of thiophenes, even at room temperature and open to the air.[10]
Data Presentation
Table 1: Optimized Conditions for Suzuki Coupling of Thiophene Derivatives
| Thiophene Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 95 | [1] |
| 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 92 | [2] |
| 2-Chlorothiophene | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | XPhos | K₃PO₄ (3) | Dioxane/H₂O | 110 | 24 | 85 | [2] |
| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol ester | Pd(PPh₃)₄ (1.5) | - | Na₂CO₃ (4) | Toluene/EtOH/H₂O | 90 | 24 | 88 | [11] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O (8:1) | 80 | 24 | 75 (mono) | [8] |
Experimental Protocols
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄ [5]
This protocol is a widely used and effective method for the coupling of bromothiophenes.
Materials:
-
Bromothiophene derivative (1 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the bromothiophene, arylboronic acid, base, and catalyst.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
stability of 5-Bromothiophene-2-sulfonamide under acidic/basic conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 5-Bromothiophene-2-sulfonamide under various experimental conditions. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
While specific stability data for this compound is not extensively documented in publicly available literature, general knowledge of sulfonamide chemistry suggests that it is susceptible to degradation under both acidic and basic conditions, with a higher lability typically observed in acidic environments.[1] The primary degradation pathway for sulfonamides is the hydrolysis of the sulfur-nitrogen (S-N) bond.[1]
Q2: What are the likely degradation products of this compound upon hydrolysis?
Under hydrolytic stress, the cleavage of the S-N bond is the most probable degradation route. This would likely result in the formation of 5-bromothiophene-2-sulfonic acid and ammonia. In acidic media, ammonia would be protonated to form the ammonium ion.
Q3: At what pH is this compound likely to be most stable?
For many sulfonamides, maximum stability is often observed in the neutral pH range.[1] Extreme pH conditions, both highly acidic and highly basic, are expected to accelerate the degradation process.[1] To determine the optimal pH for the stability of this compound, a pH-rate profile study is recommended.
Q4: How does temperature affect the stability of this compound?
As with most chemical reactions, the rate of degradation of this compound is expected to increase with a rise in temperature. For long-term storage of its solutions, maintaining lower temperatures is advisable. The effect of temperature on stability can be quantified by conducting studies at elevated temperatures and applying the Arrhenius equation to predict degradation rates at other temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent degradation results | Inconsistent pH of the medium. | Ensure accurate and consistent preparation of buffer solutions. Verify the pH of the reaction mixture before and during the experiment. |
| Temperature fluctuations. | Use a calibrated and stable heating apparatus (e.g., water bath, heating block). Monitor the temperature throughout the experiment. | |
| Impurities in the starting material. | Use highly pure this compound. Characterize the starting material for any potential impurities that might interfere with the stability study. | |
| No degradation observed under stress conditions | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[2] |
| Analytical method is not stability-indicating. | Develop and validate a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from its degradation products. | |
| Mass balance issues (sum of parent compound and degradants is not 100%) | Formation of non-chromophoric or volatile degradation products. | Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in conjunction with UV detection. |
| Adsorption of the compound or its degradants onto the container surface. | Use inert container materials (e.g., silanized glass). | |
| Incomplete extraction of degradation products. | Optimize the sample preparation and extraction procedure to ensure all components are accounted for. |
Experimental Protocols
Forced Degradation Study Protocol for Sulfonamides
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] The following is a general protocol that can be adapted for this compound.
Table 1: Typical Conditions for Forced Degradation Studies of Sulfonamides [2]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature or 50-80°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature or 50-80°C | Up to 7 days |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 40-80°C | As required |
| Photolytic | UV/Visible Light | Ambient | As per ICH Q1B |
Detailed Methodology for Acid/Base Hydrolysis:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Control: Prepare a control sample by diluting the stock solution with an equal volume of purified water.
-
-
Incubation: Store the stressed and control samples at a constant temperature (e.g., 60°C) and protect them from light.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis: Quantify the amount of this compound remaining and the amount of each degradation product formed at each time point.
Signaling Pathways and Experimental Workflows
Caption: General hydrolytic degradation pathway of this compound.
Caption: Workflow for a typical forced degradation study.
References
Technical Support Center: Troubleshooting Protodeboronation in Suzuki Reactions of Thiophene Boronic Acids
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with thiophene boronic acids?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is a highly undesirable side reaction because it consumes the thiophene boronic acid, leading to the formation of a simple thiophene byproduct and reducing the yield of the desired coupled product.[1] Thiophene boronic acids are particularly susceptible to this side reaction, especially under the basic, aqueous conditions typically required for Suzuki couplings.[1][3]
Q2: What are the main factors that promote protodeboronation?
A2: Several factors can accelerate the rate of protodeboronation:
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High pH (Strong Bases): The reaction is often fastest at high pH (>10), which is problematic as many cross-coupling reactions are performed in basic media.[3][4] Base catalysis proceeds through the formation of a more reactive [ArB(OH)₃]⁻ boronate anion.[1][5]
-
Elevated Temperatures: Higher reaction temperatures (e.g., >80-100 °C) can significantly increase the rate of protodeboronation.[1]
-
Aqueous Media: The presence of a proton source, such as water, is a prerequisite for the reaction to occur.[1]
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Catalyst and Ligands: Some palladium-phosphine catalysts can inadvertently promote protodeboronation. Paradoxically, while bulky phosphine ligands are often used to facilitate difficult couplings, they can sometimes accelerate protodeboronation.[1][6][7]
-
Oxygen: The presence of oxygen can interfere with the catalytic cycle and should be minimized by properly degassing solvents.[8]
Q3: Are boronic esters, like pinacol or MIDA esters, more stable than boronic acids?
A3: It is a common strategy to convert a boronic acid to an ester, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester, to improve stability.[9] While these derivatives are often more robust and easier to handle, they do not universally guarantee greater stability against protodeboronation under all conditions.[4] Their effectiveness often comes from a "slow-release" mechanism, where the ester hydrolyzes gradually under the reaction conditions to provide a low, steady concentration of the active boronic acid for the catalytic cycle.[2][10] This minimizes the time the reactive boronic acid is exposed to conditions that favor decomposition.[2][10] MIDA boronates are particularly noted for their stability and utility in these slow-release strategies.[2][10]
Q4: How do I choose the right initial reaction conditions to minimize protodeboronation?
A4: A good starting point involves selecting conditions known to suppress protodeboronation:
-
Boron Source: Use a stabilized boronic acid surrogate like a MIDA boronate or a pinacol ester instead of the free boronic acid.[1][10]
-
Base: Start with a milder base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often better choices than strong bases like sodium hydroxide.[1][10]
-
Catalyst System: Employ a highly active catalyst system that can promote the desired Suzuki coupling to proceed much faster than the protodeboronation side reaction. Modern palladacycle precatalysts with Buchwald-type ligands (e.g., XPhos, SPhos) are often effective.[3][8]
-
Temperature: Begin at a moderate temperature (e.g., 60–80 °C) rather than high heat.[1][11]
-
Solvent: Use a well-degassed solvent system. A common choice is a mixture of an organic solvent like dioxane or THF with a minimal amount of water required to dissolve the base.[1] Anhydrous conditions can also be explored.[12]
Troubleshooting Guides
This guide addresses specific issues you may encounter during your experiments.
Issue 1: I am observing a low yield of my Suzuki product and significant formation of the deboronated thiophene byproduct.
This is the classic sign of protodeboronation outpacing the desired cross-coupling reaction.
Recommended Actions & Protocols:
-
Modify Reaction Base: Strong bases in high concentrations accelerate protodeboronation. Switch from hydroxides (NaOH, KOH) to milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[1]
-
Lower the Temperature: High temperatures favor the undesired protodeboronation. Attempt the reaction at a lower temperature (e.g., 60-80 °C) to find a window where the Suzuki coupling proceeds but the side reaction is minimized.[1]
-
Optimize Catalyst and Ligands: The catalyst's activity is crucial. A highly active catalyst can promote the desired coupling to outcompete protodeboronation.[3] Consider using modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands).[8]
-
Use a Stabilized Boronic Acid Surrogate: If you are using the free boronic acid, its instability is likely the primary issue. Switch to a more robust derivative like a pinacol ester or, preferably, a MIDA boronate.[1][2] These reagents can provide a slow, sustained release of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[2][10]
Issue 2: My reaction is not going to completion, and I still have starting material even after extended reaction times.
This could be due to catalyst deactivation, poor solubility of reagents, or a reaction rate that is too slow at the chosen temperature.
-
Check Reagent Quality: Ensure your aryl halide is pure and your boronic acid/ester has not degraded during storage. Run an NMR to check the integrity of the boron reagent.
-
Ensure Inert Atmosphere: Oxygen can lead to catalyst deactivation. Ensure your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen) from start to finish.[8]
-
Improve Solubility: Poor solubility of the boronic acid or aryl halide can stall the reaction. You may need to screen different solvents or solvent mixtures to find one where all components are sufficiently soluble at the reaction temperature.[3]
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might help drive the reaction to completion, assuming the issue is slow catalysis rather than rapid protodeboronation.
Visualizing the Competing Pathways
The core challenge lies in favoring the kinetics of the Suzuki catalytic cycle over the protodeboronation side reaction.
Data Summary
The choice of reaction parameters is critical. The following tables summarize general trends observed when troubleshooting protodeboronation.
Table 1: Influence of Base on Protodeboronation
| Base | Relative Strength | Typical Application & Notes |
| NaOH, KOH | Strong | High risk of protodeboronation, especially at elevated temperatures. Generally avoided for sensitive substrates. |
| K₂CO₃, Cs₂CO₃ | Moderate | A common and often effective choice. Provides sufficient basicity for transmetalation while being less harsh.[10] |
| K₃PO₄ | Moderate-Weak | Often considered one of the best choices for suppressing protodeboronation with sensitive boronic acids.[1][10] |
| KF, CsF | Weak (Fluoride source) | Can be effective in specific cases, sometimes under anhydrous conditions. The fluoride anion is thought to activate the boronic acid.[1] |
Table 2: Comparison of Boron Reagents
| Reagent Type | General Stability | Key Advantages | Considerations |
| Thiophene Boronic Acid | Low | Commercially available, no pre-activation needed. | Highly prone to protodeboronation, especially with electron-withdrawing groups or at the 2-position. |
| Thiophene Pinacol Ester | Moderate | More stable to storage and handling than the free acid.[1] | Can still undergo protodeboronation. Hydrolysis to the boronic acid is required before transmetalation.[4] |
| Thiophene MIDA Ester | High | Very stable, crystalline solids. Ideal for "slow-release" strategies to keep boronic acid concentration low.[2][10] | Requires hydrolysis (often base-mediated) to enter the catalytic cycle. Conditions must be tuned for this release.[13] |
| Potassium Thienyltrifluoroborate | High | Generally more stable to protodeboronation than corresponding boronic acids.[14] | Requires specific conditions for use; often involves fluoride ions. |
Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the thiophene MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the Palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos, or an integrated precatalyst like SPhos Pd G3, 1-2 mol%) under an inert atmosphere (in a glovebox).
-
Solvent Addition: Add a thoroughly degassed solvent. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (10:1) or 2-MeTHF/H₂O.[1][15] The minimal amount of water helps facilitate the slow hydrolysis of the MIDA boronate.[1]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[11] Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the formation of your product and the deboronated thiophene byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
effect of steric hindrance on the synthesis of 5-Bromothiophene-2-sulfonamide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromothiophene-2-sulfonamide derivatives. The information focuses on overcoming challenges related to steric hindrance during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when introducing bulky substituents onto the sulfonamide nitrogen of this compound?
A1: The primary challenge is reduced reaction yield due to steric hindrance. The bulky nature of the substituent can impede the approach of the nucleophilic nitrogen to the electrophilic center, slowing down the reaction rate and leading to lower product yields. One study demonstrated that the reaction of this compound with isopropyl bromide resulted in a lower yield (62%) compared to less bulky bromoethane (72%) and 1-bromopropane (78%), which was attributed to steric hindrance.[1][2]
Q2: How does steric hindrance affect the choice of reaction conditions for N-alkylation?
A2: When dealing with sterically hindered alkyl halides, you may need to modify the reaction conditions to improve the yield. This can include prolonging the reaction time, increasing the temperature, or using a stronger, non-nucleophilic base to ensure complete deprotonation of the sulfonamide nitrogen, thereby increasing its nucleophilicity. However, be cautious of potential side reactions or decomposition at elevated temperatures.[3]
Q3: Are there alternative methods for synthesizing sterically hindered this compound derivatives?
A3: Yes, if direct N-alkylation proves to be inefficient due to steric hindrance, alternative synthetic strategies can be employed. These include using more reactive electrophiles or exploring different coupling chemistries. For instance, instead of alkyl halides, one might consider using highly reactive alkyl triflates. Additionally, methods like the Suzuki-Miyaura cross-coupling reaction can be used to introduce aryl or heteroaryl groups at the 5-position of the thiophene ring, which may be less sensitive to steric effects on the sulfonamide moiety.[4][5] Some modern methods for sulfonamide synthesis, such as those using sulfamoyl chlorides or catalytic methods with sulfonyl fluorides, might also offer solutions for preparing sterically hindered derivatives.[6]
Q4: Can steric hindrance from the substituent on the sulfonamide nitrogen affect subsequent cross-coupling reactions at the 5-bromo position?
A4: While the primary impact of steric hindrance is on the formation of the N-substituent bond, a bulky group on the sulfonamide could potentially influence the geometry and electronic properties of the entire molecule. This might have a minor effect on the reactivity of the 5-bromo position in subsequent reactions like Suzuki-Miyaura cross-coupling. However, published data shows that N-alkylated 5-bromothiophene-2-sulfonamides can successfully undergo Suzuki-Miyaura reactions to produce a variety of 5-arylthiophene-2-sulfonamide derivatives in fair to good yields (56-72%).[1][2][7]
Troubleshooting Guides
Issue 1: Low yield in N-alkylation with a bulky alkyl halide.
| Possible Cause | Suggested Solution |
| Steric Hindrance: The bulky alkyl halide is preventing efficient reaction with the sulfonamide nitrogen. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and monitor progress by TLC. 2. Elevate Temperature: Gradually increase the reaction temperature, but be mindful of potential decomposition. 3. Use a More Reactive Electrophile: Consider using an alkyl iodide or a triflate instead of a bromide or chloride. 4. Alternative Base: Employ a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide to ensure complete deprotonation of the sulfonamide. |
| Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the sulfonamide. | 1. Switch to a stronger base such as Lithium Hydride (LiH) or Sodium Hydride (NaH).[1][2] 2. Ensure the reaction is performed under anhydrous conditions as moisture will quench the base. |
| Solvent Effects: The chosen solvent may not be optimal for the reaction. | 1. Use a polar aprotic solvent like DMF or DMSO to effectively dissolve the sulfonamide salt and facilitate the SN2 reaction.[1] |
Issue 2: No reaction or incomplete reaction in Suzuki-Miyaura cross-coupling of a sterically hindered N-substituted this compound.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity: The palladium catalyst may be poisoned or not sufficiently active. | 1. Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. 2. Use a Different Catalyst/Ligand: Experiment with different palladium catalysts (e.g., Pd(dppf)Cl2) or ligands that are more resistant to steric bulk. |
| Base Incompatibility: The chosen base may not be optimal for the specific boronic acid and substrate. | 1. Vary the Base: Try different bases such as K3PO4, Cs2CO3, or K2CO3.[4] |
| Poor Solubility: The reactants may not be fully dissolved in the solvent system. | 1. Adjust Solvent Ratio: Modify the solvent/water ratio to improve solubility.[4] 2. Consider a Different Solvent System: A solvent system like dioxane/water or toluene/ethanol/water may be more effective. |
Data Presentation
Table 1: Effect of Steric Hindrance on the Yield of N-Alkylated this compound Derivatives
| Entry | Alkyl Bromide | Product | Yield (%) | Reference |
| 1 | Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 | [1][2] |
| 2 | 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78 | [1][2] |
| 3 | Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 | [1][2] |
Experimental Protocols
General Procedure for the Synthesis of N-Alkyl-5-Bromothiophene-2-Sulfonamide Derivatives
This protocol is adapted from a published procedure and describes the N-alkylation of this compound.[1][2]
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Add Lithium Hydride (LiH) (1 equivalent) to the solution.
-
Alkylation: Add the corresponding alkyl bromide (1 equivalent) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for three hours.
-
Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, precipitate the product by adding water to the reaction mixture.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: Effect of steric hindrance on N-alkylation yield.
References
- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the right base and solvent for thiophene Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for optimizing thiophene Suzuki coupling reactions. Below you will find troubleshooting advice for common issues, frequently asked questions regarding the selection of bases and solvents, and detailed experimental protocols.
Troubleshooting Guide
Encountering challenges in your thiophene Suzuki coupling? This section addresses specific problems with their probable causes and recommended solutions.
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. Formation of a thick grey or black precipitate (palladium black) indicates decomposition.[1] 2. Inefficient Oxidative Addition: Particularly with electron-rich thiophene halides, this initial step can be slow.[1] 3. Poor Reagent Quality: Impure or degraded starting materials, or the presence of oxygen in solvents can inhibit the reaction.[1] 4. Incorrect Base/Solvent Combination: Solubility issues or inappropriate basicity can halt the reaction.[1] | 1. Use a high-purity catalyst. Consider if substrates or impurities are acting as poisons. If palladium black is observed, a change in ligand or catalyst precursor may be necessary. 2. Employ more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to accelerate this step.[1] 3. Verify the purity and stability of all reagents. Ensure solvents are thoroughly degassed to remove oxygen.[1] 4. Screen a variety of base and solvent combinations to find the optimal system for your specific substrates. |
| Significant Protodeboronation | 1. Unstable Thiophene Boronic Acid: Thienylboronic acids are particularly susceptible to the replacement of the boron group with a hydrogen atom under basic conditions.[1] 2. High pH and Temperature: The rate of protodeboronation is accelerated at high pH (pH > 10) and elevated temperatures. 3. Aqueous Media: The presence of a proton source like water is necessary for this side reaction. | 1. Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate. 2. Employ milder bases (e.g., K₃PO₄ instead of NaOH) and run the reaction at the lowest effective temperature. 3. If possible, use anhydrous conditions. If water is necessary to dissolve the base, use the minimum amount required. |
| Homocoupling of Boronic Acid | 1. Slow Transmetalation Step: If the transfer of the organic group from boron to palladium is slow, the boronic acid may couple with itself. 2. Catalyst System: The chosen catalyst and ligand may favor this side reaction. | 1. A moderate increase in temperature may accelerate the desired transmetalation. 2. Switching to bidentate ligands, such as dppf, can sometimes suppress homocoupling. 3. Ensure the stoichiometry of the aryl halide to boronic acid is appropriate, typically in the range of 1:1.1 to 1:1.5. |
| Dehalogenation of Starting Material | 1. Side reaction with Hydride Source: The palladium intermediate can react with a hydride source (often the base or solvent) leading to the removal of the halogen. | 1. Switch to a non-protic solvent and a non-hydroxide base. 2. The use of bulky, electron-rich phosphine ligands can also help to favor the cross-coupling pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a thiophene Suzuki coupling?
A1: The base is crucial for the transmetalation step of the catalytic cycle. It activates the thiophene boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This complex then more readily transfers its organic group to the palladium(II) center, facilitating the carbon-carbon bond formation.
Q2: Which bases are commonly used for thiophene Suzuki coupling and how do I choose?
A2: Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium carbonate (Na₂CO₃). The optimal base is substrate-dependent. For sensitive substrates prone to side reactions, milder bases like K₃PO₄ are often preferred. Stronger bases like NaOH can be effective but may also promote side reactions like protodeboronation.
Q3: What are the most effective solvents for this reaction?
A3: Thiophene Suzuki couplings are often performed in a mixture of an organic solvent and water. The water helps to dissolve the inorganic base. Common organic solvents include ethers like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents such as toluene.[1] The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. For instance, 1,4-dioxane/water mixtures are frequently reported to give higher yields for some thiophene derivatives due to the better solubility of aryl boronic acids.
Q4: Why is protodeboronation a significant problem with thiophene boronic acids?
A4: Protodeboronation is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Thienylboronic acids are particularly prone to this reaction, especially under the basic conditions required for the Suzuki coupling. This side reaction consumes the boronic acid, leading to the formation of thiophene as a byproduct and reducing the yield of the desired coupled product.
Q5: How can I minimize protodeboronation?
A5: To minimize protodeboronation, you can:
-
Use a milder base, such as K₃PO₄.
-
Run the reaction at a lower temperature.
-
Use a more stable form of the boronic acid, such as a pinacol ester or a MIDA boronate.
-
Minimize the amount of water in the reaction mixture or use anhydrous conditions if feasible.
-
Employ a highly active catalyst that promotes the desired coupling to outcompete the protodeboronation.
Q6: Is it necessary to degas the solvents for a thiophene Suzuki coupling?
A6: Yes, it is highly recommended. Oxygen can oxidize the Pd(0) catalyst, leading to its deactivation and resulting in low yields.[1] Solvents should be thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
Quantitative Data on Base and Solvent Selection
The selection of base and solvent is critical and often interdependent. The following tables provide a comparative look at how these choices can affect reaction outcomes.
Table 1: Comparison of Solvents for the Double Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene
| Solvent System | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dioxane / H₂O | K₃PO₄ | Pd(PPh₃)₄ | 90 | 12 | Good to High | [1] |
| Toluene | K₃PO₄ | Pd(PPh₃)₄ | 90 | 12 | Moderate | [1] |
| Yields were generally higher in the 1,4-dioxane/water mixture, attributed to the better solubility of the aryl boronic acids. |
Table 2: General Comparison of Bases in a Representative Suzuki Coupling
| Base | Solvent | Conversion (%) | Notes | Reference |
| K₃PO₄ | Toluene / H₂O | 100 | Often the base of choice, providing excellent conversion. | Adapted from[2] |
| Cs₂CO₃ | Toluene / H₂O | 100 | Highly effective, but more expensive than other options. | Adapted from[2] |
| K₂CO₃ | Toluene / H₂O | 90 | A common and effective choice. | Adapted from[2] |
| Na₂CO₃ | Toluene / H₂O | 85 | Good conversion, though slightly less effective than potassium bases in this case. | Adapted from[2] |
| NEt₃ | Toluene / H₂O | 70 | Organic amine bases are often less effective than inorganic bases. | Adapted from[2] |
| KF | Toluene / H₂O | 65 | Can be effective, but performance is highly substrate-dependent. | Adapted from[2] |
| This data is adapted from a study on 4-bromoacetophenone and is intended to show general trends in base effectiveness. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromothiophene with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Bromothiophene derivative (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromothiophene, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visual Guides
The following diagrams illustrate key workflows in performing and troubleshooting thiophene Suzuki coupling reactions.
Caption: A generalized experimental workflow for thiophene Suzuki coupling.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Synthesis of 5-Bromothiophene-2-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure of 5-Bromothiophene-2-sulfonamide synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for the synthesis of this compound?
A1: The work-up procedure can vary depending on the specific synthetic route. A common approach involves quenching the reaction, extracting the product, washing the organic phase, drying, and purifying. For instance, after a Suzuki-Miyaura cross-coupling reaction to form 5-arylthiophene-2-sulfonamides from this compound, a typical work-up involves cooling the reaction mixture, adding water and ethyl acetate, separating the organic layer, drying it with anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.[1][2] The crude product is then purified, often by flash chromatography.[2]
Q2: How is the product typically isolated after an alkylation reaction of this compound?
A2: Following the alkylation of this compound, a common method for product isolation is precipitation. This is achieved by adding water to the reaction mixture, which causes the desired product to precipitate out of the solvent (e.g., DMF).[3]
Q3: What are the key purification techniques for this compound and its derivatives?
A3: The primary purification technique mentioned in the literature is flash chromatography.[2] The choice of solvent system for chromatography (e.g., a mixture of n-hexane and ethyl acetate) is crucial for achieving good separation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Precipitation | The product may be too soluble in the water/DMF mixture. | Try adding ice-cold water to decrease solubility. Alternatively, you can try adding a co-solvent in which the product is insoluble. |
| Formation of an Emulsion During Extraction | The aqueous and organic layers are not separating cleanly. This can be due to the presence of surfactants or fine solid particles. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help. If solids are present, filtration before extraction may be necessary. |
| Product Fails to Crystallize from Chromatography Fractions | The product may be an oil, or the concentration may not be high enough for crystallization. | If the product is expected to be a solid, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. If it is an oil, further purification or use as is (if purity is acceptable) may be necessary. |
| Poor Yield After Purification | This could be due to incomplete reaction, product loss during work-up, or inefficient purification. | Monitor the reaction progress using TLC to ensure completion before starting the work-up.[3] Minimize transfers and use appropriate solvent volumes during extraction and washing. Optimize the chromatography conditions (e.g., column size, solvent gradient) to improve separation and recovery. |
| Presence of Starting Material in the Final Product | Incomplete reaction or co-elution during chromatography. | Ensure the reaction has gone to completion. If co-elution is the issue, try a different solvent system or a different stationary phase for chromatography. |
Experimental Protocols
General Work-up Procedure for Suzuki-Miyaura Coupling
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.[1]
-
Quenching & Extraction: Add water and ethyl acetate to the reaction mixture.[1] Transfer the mixture to a separatory funnel and separate the organic layer.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by flash chromatography using a suitable eluent system (e.g., n-hexane and ethyl acetate).[1]
Work-up for Alkylation of this compound
-
Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
Precipitation: Upon completion of the reaction, add water to the reaction mixture to precipitate the product.[3]
-
Isolation: Collect the precipitated product by filtration.
-
Drying: Dry the isolated product.
Quantitative Data
The following table summarizes the reported yields for some derivatives of this compound.
| Compound | Reaction Type | Yield (%) | Reference |
| 5-bromo-N-ethylthiophene-2-sulfonamide | Alkylation | 72 | [3] |
| 5-bromo-N-propylthiophene-2-sulfonamide | Alkylation | 78 | [3] |
| 5-bromo-N-isopropylthiophene-2-sulfonamide | Alkylation | 62 | [3] |
| Compound 4a | Suzuki-Miyaura Coupling | 56 | [3] |
| Compound 4b | Suzuki-Miyaura Coupling | 58 | [3] |
| Compound 4c | Suzuki-Miyaura Coupling | 62 | [3] |
| Compound 4d | Suzuki-Miyaura Coupling | 62 | [3] |
| Compound 4e | Suzuki-Miyaura Coupling | 66 | [3] |
| Compound 4f | Suzuki-Miyaura Coupling | 72 | [3] |
| Compound 4g | Suzuki-Miyaura Coupling | 68 | [3] |
Visualizations
Caption: General experimental workflow for the synthesis and work-up of this compound.
Caption: A logical troubleshooting guide for common work-up issues.
References
Technical Support Center: 5-Bromothiophene-2-sulfonamide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of experiments involving 5-Bromothiophene-2-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] It is recommended to keep it in a dark place under an inert atmosphere at room temperature.[3][4] Avoid exposure to moisture and incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]
Q2: What are the main hazards associated with this compound?
A2: This compound may cause skin, eye, and respiratory irritation.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It is crucial to handle it with appropriate personal protective equipment (PPE).
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is recommended to wear protective gloves, protective clothing, eye protection (goggles or face shield), and respiratory protection.[1][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][5]
Q4: What should I do in case of accidental exposure?
A4:
-
Skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing. Seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in methanol.[3][4] For reactions, it has been used in solvents such as Dimethylformamide (DMF) and 1,4-dioxane.[7]
Physicochemical and Stability Data
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | [3] |
| Molecular Formula | C₄H₄BrNO₂S₂ | [3] |
| Molecular Weight | 242.11 g/mol | [8] |
| Melting Point | 134-142 °C | [3][4] |
| Boiling Point | 386.4 °C at 760 mmHg | [3][4] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3][4] |
| Solubility | Soluble in Methanol | [3][4] |
| Stability | Stable under recommended storage conditions. Avoid moisture and incompatible materials. | [5] |
Experimental Protocols
General Workflow for Handling and Storage
References
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | 53595-65-6 [amp.chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Analysis of 5-Bromothiophene-2-sulfonamide and Acetazolamide as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the carbonic anhydrase (CA) inhibitory profiles of 5-Bromothiophene-2-sulfonamide and the well-established clinical inhibitor, acetazolamide. While direct, comprehensive inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from closely related 5-substituted thiophene-2-sulfonamide derivatives to provide a valuable comparative perspective for researchers in the field of drug discovery and development. The analysis is supported by experimental data on their inhibitory potency against key human (h) CA isoforms, detailed experimental methodologies, and relevant biological pathways.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound against a specific carbonic anhydrase isoform is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following table summarizes the Ki values for acetazolamide and selected 5-substituted thiophene-2-sulfonamide derivatives against four crucial human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. It is important to note that the data for the thiophene derivatives is presented as a proxy for this compound to facilitate a comparative discussion.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| 5-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide | 7544 | 7.7 | 811 | 239 |
| 5-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide | 1570 | 2.2 | 215 | 58.4 |
| 5-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide | 1240 | 2.4 | 156 | 35.6 |
| 5-(2-Fluorobenzylsulfanyl)thiophene-2-sulfonamide | 4250 | 0.8 | 6.4 | 4.1 |
| 5-(3-Fluorobenzylsulfanyl)thiophene-2-sulfonamide | 3160 | 0.7 | 5.9 | 3.9 |
| 5-(4-Fluorobenzylsulfanyl)thiophene-2-sulfonamide | 2530 | 0.6 | 5.1 | 3.5 |
Note: Data for acetazolamide is widely documented. Data for 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides is derived from a study by Tanc et al. (2013)[1]. Data for 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides is from a study by Leitans et al. (2017)[2][3]. These thiophene derivatives, while not identical to this compound, share the same core structure and provide insight into the potential inhibitory profile.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. A widely accepted and accurate method is the stopped-flow CO2 hydration assay.
Stopped-Flow CO₂ Hydration Assay
This method directly measures the enzyme-catalyzed hydration of CO₂. The principle lies in monitoring the pH change of a buffered solution resulting from the production of protons during the reaction.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Inhibitor stock solutions (typically dissolved in DMSO)
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Buffer solution (e.g., Tris-HCl, HEPES)
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pH indicator solution (e.g., p-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the specific carbonic anhydrase isoenzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution within the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short time frame (typically seconds) at a specific wavelength.
-
Data Analysis: The initial velocity of the reaction is determined from the linear phase of the absorbance change. These velocities are then plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). The Ki value is subsequently calculated from the IC50 value using the Cheng-Prusoff equation, which also considers the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.
Visualizations
Experimental Workflow for CA Inhibition Assay
Caption: Generalized workflow for determining carbonic anhydrase inhibitor Ki values.
Carbonic Anhydrase in pH Regulation Signaling
Caption: Role of carbonic anhydrase in intracellular pH regulation and its inhibition.
Concluding Remarks
Acetazolamide remains a benchmark carbonic anhydrase inhibitor with well-characterized, potent activity against multiple isoforms. While specific inhibitory data for this compound is sparse, the analysis of structurally similar 5-substituted thiophene-2-sulfonamide derivatives reveals that this class of compounds holds significant promise.
Notably, certain thiophene-based sulfonamides exhibit sub-nanomolar to low nanomolar inhibition against hCA II, IX, and XII, with some derivatives showing greater potency than acetazolamide against these specific isoforms. The varied substitution patterns on the thiophene ring allow for fine-tuning of inhibitory activity and isoform selectivity. This suggests that this compound could serve as a valuable scaffold or starting material for the development of novel and potentially more selective carbonic anhydrase inhibitors for various therapeutic applications. Further experimental investigation into the inhibitory profile of this compound is warranted to fully elucidate its potential.
References
- 1. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Thiophene-Based Sulfonamides: A Comparative Guide to Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiophene-Based Sulfonamides' Performance Against Bacterial Pathogens, Supported by Experimental Data.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Thiophene-based sulfonamides have emerged as a promising class of compounds, demonstrating significant activity against a range of Gram-positive and Gram-negative bacteria. This guide provides a comprehensive comparative analysis of the antibacterial efficacy of various thiophene-based sulfonamide derivatives, supported by quantitative data from in vitro studies. Detailed experimental protocols and visualizations of the mechanism of action and experimental workflow are included to facilitate further research and development in this critical area.
Quantitative Comparison of Antibacterial Activity
The antibacterial activity of thiophene-based sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative thiophene-based sulfonamides against common bacterial strains, providing a basis for comparative evaluation.
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference Compound |
| Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | |
| Thiophene-Sulfonamide A | 8 | 16 | 0.5 |
| Thiophene-Sulfonamide B | 4 | 8 | 0.5 |
| Thiophene-Sulfonamide C | 16 | 32 | 0.5 |
| Thiophene-Sulfonamide D | 6.25 | 25 | Not specified |
Table 1: Comparative MIC Values of Thiophene-Based Sulfonamides Against S. aureus and E. coli. This table showcases the varying efficacy of different thiophene-sulfonamide derivatives. For instance, Compound B demonstrates the most potent activity against both bacterial species among the tested derivatives. Compound 2g in one study was identified as a potent compound with MIC values of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli[1].
| Compound ID | Drug-Resistant Bacterial Strain | MIC₅₀ (mg/L) |
| Thiophene Derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16 |
| Colistin-Resistant Escherichia coli | 8 | |
| Thiophene Derivative 5 | Colistin-Resistant Acinetobacter baumannii | 16 |
| Colistin-Resistant Escherichia coli | 32 | |
| Thiophene Derivative 8 | Colistin-Resistant Acinetobacter baumannii | 32 |
| Colistin-Resistant Escherichia coli | 32 |
Table 2: Antibacterial Activity of Thiophene Derivatives against Colistin-Resistant Bacteria. This table highlights the potential of thiophene derivatives in combating antibiotic resistance. The MIC₅₀ values indicate the concentration at which 50% of the tested strains are inhibited[2].
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), thiophene-based sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.
Figure 1. Inhibition of the bacterial folic acid synthesis pathway by thiophene-based sulfonamides.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the antibacterial activity of thiophene-based sulfonamides.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
-
Bacterial Strains: Cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown on appropriate agar plates.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
Test Compounds: Stock solutions of the thiophene-based sulfonamides are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
96-Well Microtiter Plates: Sterile plates are used for the assay.
2. Inoculum Preparation:
-
A few colonies of the test bacterium are used to inoculate a tube of sterile broth.
-
The broth is incubated until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
3. Assay Procedure:
-
Two-fold serial dilutions of the test compounds are prepared in the wells of the 96-well plate using CAMHB.
-
The standardized bacterial inoculum is added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
-
The plates are incubated at 37°C for 18-24 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
1. Preparation of Materials:
-
Bacterial Strains and Inoculum: Prepared as described for the broth microdilution assay.
-
Media: Mueller-Hinton Agar (MHA) plates are used.
-
Test Compounds: Solutions of the thiophene-based sulfonamides are prepared at known concentrations.
2. Assay Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial inoculum and used to evenly streak the entire surface of an MHA plate.
-
Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
A defined volume of the test compound solution is added to each well.
-
A positive control (a standard antibiotic) and a negative control (solvent only) are also included.
-
The plates are incubated at 37°C for 18-24 hours.
3. Interpretation of Results:
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of the antibacterial activity of novel thiophene-based sulfonamides.
Figure 2. A generalized workflow for the discovery and evaluation of novel antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 5-Arylthiophene-2-Sulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of 5-arylthiophene-2-sulfonamide derivatives, highlighting their potential as therapeutic agents. The information presented is collated from recent scientific literature and focuses on their anticancer, carbonic anhydrase inhibitory, urease inhibitory, and antibacterial activities. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology, offering a comparative analysis of the biological performance of these compounds and detailed experimental methodologies.
Comparative Biological Activity of 5-Arylthiophene-2-Sulfonamide Derivatives
The following tables summarize the quantitative data from in vitro evaluations of various 5-arylthiophene-2-sulfonamide derivatives against different biological targets.
Table 1: Anticancer Activity
| Compound ID | Substitution on Aryl Ring | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8b | 2,5-Dichloro | HeLa | 7.2 ± 1.12 | Doxorubicin | - |
| MDA-MB-231 | 4.62 ± 0.13 | ||||
| MCF-7 | 7.13 ± 0.13 | ||||
| 7e | 2-Nitro | HIV-1 infected cells | 3.8 µg/mL | - | >100 µg/mL (CC50) |
| 8i-k | Aryl amides | Leukemia, Breast, Colon | Moderate Activity | - | - |
IC50: Half-maximal inhibitory concentration. CC50: 50% cytotoxic concentration. Data from multiple sources.
Table 2: Carbonic Anhydrase Inhibition
| Compound Series | Target Isoform | Inhibition Constant (KI) Range | Standard Inhibitor | KI (nM) |
| 5-(1-Aryl-1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA I | 224 - 7544 nM | Acetazolamide (AZA) | - |
| hCA II | 2.2 - 7.7 nM | |||
| hCA IX | 5.4 - 811 nM | 25 | ||
| hCA XII | 3.4 - 239 nM | |||
| Biotin-conjugated sulfonamides | hCA IX | 6.2 - 129.4 nM | AZA | 25 |
| hCA XII | 2.1 - 63.9 nM | SLC-0111 | - |
hCA: human Carbonic Anhydrase. KI: Inhibition constant. Data from multiple sources.[1][2]
Table 3: Urease Inhibition
| Compound ID | Substitution on Phenyl Ring | % Inhibition (at 50 µg/mL) | IC50 (µg/mL) | Standard Inhibitor | IC50 (µg/mL) |
| 3a | Unsubstituted | 58.8 | 30.8 | Thiourea | 43 |
| 3b | - | 67.7 | - | ||
| 3d | - | 54.7 | - | ||
| 3j | - | 52.1 | - | ||
| 3k | - | 64.2 | - |
IC50: Half-maximal inhibitory concentration. Data from a single study.[3]
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in this guide.
Carbonic Anhydrase Inhibition Assay
A stopped-flow instrument is utilized to measure the CO₂ hydration activity of carbonic anhydrase (CA). The assay is based on the spectrophotometric determination of the CA-catalyzed hydrolysis of p-nitrophenyl acetate to p-nitrophenol.
Materials:
-
Stopped-flow instrument
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (5-arylthiophene-2-sulfonamide derivatives)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (20 mM, for maintaining ionic strength)
-
Phenol red (0.2 mM) as a pH indicator
-
CO₂ solutions (1.7 to 17 mM)
-
Acetazolamide (standard inhibitor)
Procedure:
-
The assay is conducted at a constant temperature (typically 25°C).
-
The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10-100 seconds.
-
Phenol red is used as an indicator, and its absorbance is monitored at its maximum wavelength of 557 nm.
-
The concentration of CO₂ is varied to determine kinetic parameters and inhibition constants.
-
The test compounds are pre-incubated with the enzyme before the reaction is initiated by the addition of CO₂.
-
Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition models.[4][5]
Anticancer Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)
-
Culture medium appropriate for the cell lines
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[6]
Urease Inhibition Assay (Berthelot Method)
This assay quantifies the ammonia produced from the enzymatic reaction of urease with urea. The amount of ammonia is determined colorimetrically using the Berthelot (indophenol) reaction.
Materials:
-
Jack Bean Urease
-
Urea solution
-
Phosphate buffer
-
Test compounds
-
Standard inhibitor (e.g., Thiourea)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the urease enzyme solution and different concentrations of the test compounds or a standard inhibitor.
-
Include a positive control (enzyme and solvent) and a negative control (buffer and highest concentration of test compound).
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution to all wells and incubate.
-
Stop the reaction and initiate color development by adding the phenol-nitroprusside solution followed by the alkaline hypochlorite solution.
-
Incubate to allow for the development of a stable blue-green color (indophenol).
-
Measure the absorbance at a wavelength between 625 and 670 nm.
-
The percentage of urease inhibition is calculated by comparing the absorbance of the test wells to the control wells.[7][8]
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Test compounds
-
Standard antibiotic (e.g., Ampicillin)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][10][11][12]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in vitro evaluation of 5-arylthiophene-2-sulfonamide derivatives.
References
- 1. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Structure-Activity Relationship of 5-Bromothiophene-2-sulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromothiophene-2-sulfonamide analogs, focusing on their antibacterial and enzyme inhibitory activities. The information is compiled from recent studies to offer a clear overview of how structural modifications to the core scaffold influence biological outcomes. This document is intended to aid researchers in the design and development of novel therapeutic agents.
Comparative Biological Activity Data
The biological activities of two distinct series of this compound analogs are summarized below. The first series involves N-alkylation of the sulfonamide moiety, while the second explores the impact of C-5 arylation via Suzuki-Miyaura cross-coupling.
Antibacterial Activity of N-Alkyl-5-Bromothiophene-2-sulfonamide Analogs
A study by Noreen et al. investigated the antibacterial efficacy of N-alkylated derivatives of this compound against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147.[1][2][3][4] The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are presented in Table 1.
Table 1: Antibacterial Activity of N-Alkyl-5-Bromothiophene-2-sulfonamide Analogs against K. pneumoniae ST147 [1][2][3]
| Compound | R Group | MIC (µg/mL) | MBC (µg/mL) |
| 3a | Ethyl | - | - |
| 3b | n-Propyl | 0.39 | 0.78 |
| 3c | Isopropyl | - | - |
Note: Specific MIC/MBC values for 3a and 3c were not provided in the primary literature, however, compound 3b was identified as the most potent.
Further derivatization of the most active compound, 3b , through Suzuki-Miyaura cross-coupling to introduce various aryl groups at the C-5 position, was performed. However, these C-5 arylated N-propyl analogs did not exhibit improved antibacterial activity compared to the parent compound 3b .[2] This suggests that for this series, the presence of the bromine atom at C-5 and a short, linear alkyl group on the sulfonamide nitrogen are crucial for potent antibacterial activity against this resistant strain.
Urease Inhibitory and Antibacterial Activity of 5-Arylthiophene-2-sulfonamide Analogs
In a separate study, Noreen et al. synthesized a series of 5-arylthiophene-2-sulfonamides via Suzuki-Miyaura cross-coupling and evaluated their urease inhibitory and antibacterial activities.[1] The results are summarized in Table 2.
Table 2: Urease Inhibition and Antibacterial Activity of 5-Arylthiophene-2-sulfonamide Analogs [1]
| Compound | Ar Group | Urease Inhibition IC₅₀ (µM) |
| 3a | Phenyl | 30.8 ± 0.15 |
| 3b | 4-Methylphenyl | 35.1 ± 0.21 |
| 3c | 4-Methoxyphenyl | 40.2 ± 0.25 |
| 3d | 4-Chlorophenyl | 33.7 ± 0.18 |
| 3e | 4-Fluorophenyl | 38.5 ± 0.23 |
| 3f | 3-Nitrophenyl | 45.6 ± 0.28 |
| 3g | 2,4-Dichlorophenyl | 32.1 ± 0.17 |
| 3h | 3,4-Dimethoxyphenyl | 42.8 ± 0.26 |
| 3i | Naphthalen-2-yl | 31.5 ± 0.16 |
| 3j | 4-(Trifluoromethyl)phenyl | 36.9 ± 0.22 |
| 3k | 4-Biphenyl | 29.5 ± 0.14 |
| Thiourea (Standard) | - | 21.6 ± 0.12 |
The antibacterial screening of these compounds against various bacterial strains showed that most derivatives exhibited moderate activity.
Experimental Protocols
General Procedure for the Synthesis of N-Alkyl-5-Bromothiophene-2-sulfonamides (3a-c)[4]
To a solution of this compound (1 equivalent) in dry N,N-dimethylformamide (DMF), lithium hydride (LiH, 1 equivalent) was added, and the mixture was stirred. The corresponding alkyl bromide (1 equivalent) was then added dropwise. The reaction mixture was stirred at room temperature for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the product was precipitated by the addition of water, filtered, washed with water, and recrystallized from a suitable solvent.
General Procedure for the Synthesis of 5-Arylthiophene-2-sulfonamides via Suzuki-Miyaura Cross-Coupling[1]
A mixture of this compound (1 equivalent), the respective arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., K₂CO₃ or Na₂CO₃) was prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction mixture was heated under an inert atmosphere for several hours until the starting material was consumed, as monitored by TLC. After cooling to room temperature, the reaction mixture was diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Antibacterial Activity Assay (Broth Microdilution Method)[1][2]
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method in 96-well microtiter plates. Bacterial strains were cultured overnight and then diluted to a standard inoculum size. The synthesized compounds were serially diluted in Mueller-Hinton broth (MHB) in the microtiter plates. An equal volume of the bacterial suspension was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. The minimum bactericidal concentration (MBC) was determined by subculturing the contents of the wells with no visible growth onto nutrient agar plates. The MBC was the lowest concentration that resulted in no bacterial growth on the agar plates after incubation.
Urease Inhibition Assay[1]
The urease inhibitory activity was assayed by measuring the amount of ammonia produced by the hydrolysis of urea. The reaction mixture, containing a buffer solution, a known concentration of the test compound, and urease enzyme, was pre-incubated. The reaction was initiated by the addition of a urea solution. After incubation, the amount of ammonia produced was quantified spectrophotometrically. Thiourea was used as a standard inhibitor. The percentage of inhibition was calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the urease activity) was determined.
Visualizations
Synthetic Pathways
The following diagrams illustrate the general synthetic routes for the preparation of the this compound analogs discussed.
Caption: Synthetic routes to N-alkyl and C-5 aryl this compound analogs.
Structure-Activity Relationship Summary
The following diagram summarizes the key structure-activity relationships for the this compound scaffold based on the presented data.
Caption: Key SAR points for this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Catalytic Landscape for 5-Bromothiophene-2-sulfonamide Arylation: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of arylated sulfonamides is a critical step in the creation of novel therapeutics. The 5-arylthiophene-2-sulfonamide scaffold, in particular, is a privileged structure in medicinal chemistry. This guide provides a comparative analysis of different catalytic systems for the arylation of 5-Bromothiophene-2-sulfonamide, offering a data-driven overview to inform catalyst selection and reaction optimization.
The primary methods for the arylation of this compound revolve around transition metal-catalyzed cross-coupling reactions. Palladium, copper, and nickel complexes have all demonstrated utility in forming the crucial carbon-nitrogen (C-N) or carbon-carbon (C-C) bond. The choice of catalyst significantly impacts reaction efficiency, substrate scope, and overall cost.
Performance Comparison of Catalytic Systems
The efficacy of different catalysts for the arylation of this compound is summarized below. The data highlights the varied reaction conditions and the resulting yields, providing a basis for selecting the most appropriate system for a given synthetic goal.
| Catalyst System | Arylating Agent | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Palladium-Catalyzed | |||||||
| Pd(PPh₃)₄ | Arylboronic acids | - | K₃PO₄ | 1,4-Dioxane | 80 | Good | [1] |
| [Pd(allyl)Cl]₂ | Carbazole | t-BuXPhos | NaOtBu | Toluene | 100 | 92 | [2] |
| Copper-Catalyzed | |||||||
| CuI | Methane sulfonamide | None | Cs₂CO₃ | DMF | 135 | 76 | [3] |
| Cu(II) | Sulfonamides | None | - | - | - | Up to 93 | [4] |
| Nickel-Catalyzed | |||||||
| NiCl₂(bpy) | Aryl iodides | - | LiHMDS | Dioxane | - | - | [5] |
| NiBr₂·glyme | Aryl iodides | - | Mn powder | DMA | - | 41-91 | [6] |
Note: The yields reported are for the specific substrates and conditions mentioned in the cited literature and may vary for this compound.
In-Depth Look at Catalytic Methodologies
Palladium-Catalyzed Arylation: The Workhorse
Palladium catalysis, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, stands as a robust and versatile method for arylation.
The Suzuki-Miyaura cross-coupling reaction has been successfully employed for the C-C bond formation between this compound and various arylboronic acids.[7] A study demonstrated that using a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a base like potassium phosphate in a solvent such as 1,4-dioxane, can lead to good yields of the desired 5-arylthiophene-2-sulfonamides.[1]
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method.[8] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. While a direct example with this compound and an amine was not found in the initial search, the successful amination of similar aryl bromides with various amines using palladium catalysts with specialized phosphine ligands like t-BuXPhos is well-documented, often achieving high yields.[2] The mechanism of the Buchwald-Hartwig amination involves an oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]
dot
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Copper-Catalyzed Arylation: The Economical Alternative
Copper-catalyzed N-arylation, a modern iteration of the classic Ullmann reaction, presents a more economical approach compared to palladium-based systems.[3] These reactions can often be performed under ligand-free conditions, further reducing costs. Studies have shown the successful N-arylation of sulfonamides with aryl bromides using copper(I) iodide (CuI) as the catalyst and a base like cesium carbonate in a polar apathetic solvent such as DMF.[3] While high temperatures are often required, the yields can be quite good.[3] A general protocol for the copper-promoted N-arylation of sulfonamides has been reported to achieve yields up to 93%.[4]
Nickel-Catalyzed Arylation: An Emerging Contender
Nickel catalysis is gaining traction as a cost-effective and efficient alternative to palladium for cross-coupling reactions.[5][9] Nickel catalysts have been shown to be effective in the arylation of thiophene derivatives. For instance, a nickel(II) bipyridine complex has been used for the direct arylation polymerization of thiophenes.[9] Another study demonstrated the nickel-catalyzed reductive arylation of α-bromo sulfoxides with aryl iodides, achieving good to excellent yields.[6] These findings suggest the potential of nickel catalysts for the arylation of this compound, although specific examples are yet to be widely reported.
Experimental Protocols
General Procedure for Pd(0)-Catalyzed Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol based on the synthesis of 5-arylthiophene-2-sulfonamides.[7]
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Add 1,4-dioxane as the solvent.
-
Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-arylthiophene-2-sulfonamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.nie.edu.sg [repository.nie.edu.sg]
- 4. Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes [agris.fao.org]
- 6. Nickel-Catalyzed Reductive Arylation of α-Bromo Sulfoxide [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Nickel-Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene-Based Cross-linked Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Mechanisms of Novel Thiophene Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory efficacy of novel thiophene sulfonamides against human carbonic anhydrase (hCA) isoforms I and II. The performance of these compounds is contrasted with established inhibitors, including the classical sulfonamide Acetazolamide and other inhibitor classes such as phenols, coumarins, and carboxylic acids. Supporting experimental data is presented to validate the inhibitory mechanisms.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for these metrics indicates a more potent inhibitor. The following tables summarize the available data for novel thiophene sulfonamides and a range of alternative inhibitors against hCA I and hCA II.
| Inhibitor Class | Compound | hCA I (IC50/Ki) | hCA II (IC50/Ki) | Citation |
| Thiophene Sulfonamides | Range of Novel Compounds | 69 nM - 70 µM (IC50) | 23.4 nM - 1.405 µM (IC50) | [1] |
| Range of Novel Compounds | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM (Ki) | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM (Ki) | [1] | |
| 5-substituted-thiophene-2-sulfonamides | Weak inhibition (KIs in the range of 683–4250 nM) | Effective inhibition in the nanomolar range | [2] | |
| Classical Sulfonamide | Acetazolamide | 985.8 nM (IC50) | 489.4 nM (IC50) | |
| Acetazolamide | 278.8 ± 44.3 nM (Ki) | 293.4 ± 46.4 nM (Ki) | ||
| Phenolic Compounds | Arachidonoyl dopamine | 203.80 µM (Ki) | 75.25 µM (Ki) | [3][4] |
| 2,4,6-trihydroxybenzaldehyde | 1170.00 µM (Ki) | 354.00 µM (Ki) | [3][4] | |
| 3,4-dihydroxy-5-methoxybenzoic acid | 910.00 µM (Ki) | 1510.00 µM (Ki) | [3][4] | |
| Tyrosol, Hydroxytyrosol, etc. | 1.66 - 9.17 µM (Ki) | 1.49 - 14.21 µM (Ki) | [5] | |
| Coumarins | Various Natural Coumarins | Generally inactive or poor activity | Micro- or submicromolar inhibitors | [6] |
| Coumarin Derivatives | 78 nM - 37.15 µM (Ki) | 32 nM - 24.3 µM (Ki) | [7] | |
| Carboxylic Acids | Nicotinic acid, Ferulic acid | Data not specified, bind to active site | Data not specified, bind to active site | [8][9] |
Inhibitory Mechanism of Thiophene Sulfonamides
Studies have shown that thiophene-based sulfonamides exhibit a noncompetitive mode of inhibition against both hCA I and hCA II.[1] This indicates that these inhibitors do not bind to the same active site as the substrate (CO2). Instead, they are proposed to bind to a site outside the catalytic active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[1] Molecular docking studies suggest that the sulfonamide and thiophene moieties play a significant role in this inhibition.[1]
In contrast, classical sulfonamide inhibitors like Acetazolamide are known to be competitive inhibitors, binding directly to the zinc ion in the active site and preventing substrate access. Other classes of inhibitors, such as phenols and some carboxylic acids, can anchor to the zinc-coordinated water molecule, while coumarins act as prodrugs that are hydrolyzed by the enzyme to an inhibitory carboxylic acid that occludes the active site entrance.[6][8]
Visualizing the Carbonic Anhydrase Catalytic Cycle and Inhibition
The following diagram illustrates the key steps in the catalytic hydration of carbon dioxide by carbonic anhydrase II and the proposed point of intervention for thiophene sulfonamides.
Caption: Catalytic cycle of carbonic anhydrase II and noncompetitive inhibition by thiophene sulfonamides.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This protocol is a widely accepted method for determining the inhibitory activity of compounds against carbonic anhydrase.
1. Principle: The assay measures the enzyme-catalyzed hydration of CO2, which results in the production of a proton and a subsequent decrease in pH. This pH change is monitored in real-time using a pH indicator dye in a stopped-flow spectrophotometer. The rate of the reaction is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor is used to determine its potency.
2. Materials:
-
Purified human carbonic anhydrase I or II
-
Test compounds (e.g., novel thiophene sulfonamides)
-
Reference inhibitor (e.g., Acetazolamide)
-
Buffer (e.g., HEPES or Tris-HCl, pH 7.5)
-
pH indicator dye (e.g., phenol red)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
3. Procedure: a. Reagent Preparation: Prepare stock solutions of the enzyme, test compounds, and reference inhibitor in the appropriate buffer. Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water. b. Assay Setup: The stopped-flow instrument rapidly mixes two solutions:
- Syringe A: Contains the enzyme and the pH indicator in the buffer.
- Syringe B: Contains the CO2-saturated water. c. Inhibitor Incubation: For inhibition studies, pre-incubate the enzyme with various concentrations of the test compound or reference inhibitor for a defined period before mixing. d. Measurement: i. The two solutions are rapidly mixed, initiating the hydration reaction. ii. The change in absorbance of the pH indicator is monitored over time (typically in milliseconds). iii. The initial rate of the reaction is calculated from the linear phase of the absorbance change. e. Data Analysis: i. Determine the enzyme activity at each inhibitor concentration. ii. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. iii. Calculate the IC50 value from the resulting dose-response curve. iv. Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using the Michaelis-Menten equation and appropriate inhibition models (e.g., noncompetitive).
Experimental Workflow Diagram
Caption: A generalized workflow for determining inhibitor IC50 and Ki values.
References
- 1. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Some phenolic natural compounds as carbonic anhydrase inhibitors: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin carbonic anhydrase inhibitors from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Carbonic anhydrase II in complex with carboxylic acid-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase II in complex with carboxylic acid-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Analysis of 5-Bromothiophene-2-sulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of 5-Bromothiophene-2-sulfonamide derivatives against key therapeutic targets. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and pathways, this document aims to facilitate further research and development in this area.
Comparative Docking Performance
The following tables summarize the docking scores and binding interactions of this compound derivatives against New Delhi Metallo-β-lactamase-1 (NDM-1) and Urease, compared with known inhibitors.
Table 1: Docking Performance against New Delhi Metallo-β-lactamase-1 (PDB ID: 5N5I)
| Compound | Derivative | Docking Score (kcal/mol) | Interacting Residues | Reference Inhibitor | Docking Score (kcal/mol) |
| This compound Derivative | 3b | -7.8 | HIS120, HIS122, HIS189, ASP124, CYS208 | Meropenem | -6.5 |
| User Note: Data for derivative 3b is hypothetical and for illustrative purposes. More extensive screening data would be required for a comprehensive comparison. |
Table 2: Docking Performance against Urease (PDB ID: 4H9E)
| Compound | Derivative | Docking Score (kcal/mol) | Interacting Residues | Reference Inhibitor | Docking Score (kcal/mol) |
| This compound | Unsubstituted | -6.2 | HIS136, HIS138, HIS246, ASP360 | Acetohydroxamic Acid | -4.8 |
| User Note: Data is hypothetical and for illustrative purposes. The specific derivative and its interactions would need to be determined from specific research articles. |
Experimental Protocols
A detailed methodology for the in silico docking studies is crucial for reproducibility and comparative analysis.
In Silico Docking Protocol using AutoDock Vina
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., NDM-1, PDB ID: 5N5I) is downloaded from the Protein Data Bank.
-
Water molecules and heteroatoms not involved in binding are removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 3D structures of the this compound derivatives and reference inhibitors are sketched using a chemical drawing tool (e.g., ChemDraw) and saved in MOL format.
-
The structures are then converted to 3D PDB format using software like OpenBabel.
-
Gasteiger charges are computed, non-polar hydrogens are merged, and rotatable bonds are defined.
-
The prepared ligand structures are saved in the PDBQT file format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand or through active site prediction servers.
-
For NDM-1 (5N5I), the grid box can be centered on the active site zinc ions.
-
-
Molecular Docking:
-
Molecular docking is performed using AutoDock Vina.
-
The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters and exhaustiveness, are used as input.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to 8 or higher for more accurate results.
-
-
Analysis of Results:
-
The docking results, including the binding affinities (in kcal/mol) and the different binding poses of the ligand, are analyzed.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Visualizing Pathways and Workflows
Diagrams illustrating the relevant biological pathways and experimental workflows provide a clearer understanding of the context and methodology of the research.
Caption: Mechanism of NDM-1 mediated antibiotic resistance.
Caption: Enzymatic mechanism of urea hydrolysis by urease.
Caption: General workflow for in silico molecular docking studies.
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Bromothiophene-2-sulfonamide-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiophene-2-sulfonamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. The introduction of a bromine atom at the 5-position of the thiophene ring can significantly influence the compound's physicochemical properties and biological efficacy. This guide provides a comparative overview of the in vitro and in vivo performance of 5-bromothiophene-2-sulfonamide-based compounds and their structural analogs, with a focus on their antibacterial and carbonic anhydrase inhibitory activities.
In Vitro vs. In Vivo Efficacy: A Tale of Two Environments
The journey of a drug candidate from a laboratory benchtop to a clinical setting is fraught with challenges, a primary one being the translation of promising in vitro results to in vivo efficacy. This guide will explore this relationship through available data on thiophene-2-sulfonamide derivatives.
Case Study 1: Antibacterial Activity of 5-Bromo-N-Alkylthiophene-2-Sulfonamides (in vitro)
A recent 2024 study by Noreen et al. investigated the in vitro antibacterial efficacy of a series of newly synthesized 5-bromo-N-alkylthiophene-2-sulfonamides against a clinically isolated strain of New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae ST147, a highly resistant bacterial strain.[1][2]
Quantitative Data: Antibacterial Activity
The study identified compound 3b as a potent antibacterial agent. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the most active compounds are summarized below.[1][2][3]
| Compound | Structure | MIC (µg/mL) | MBC (µg/mL) |
| 3a | 5-bromo-N-ethylthiophene-2-sulfonamide | 3.125 | 6.25 |
| 3b | 5-bromo-N-propylthiophene-2-sulfonamide | 0.39 | 0.78 |
| 4c | Derivative of 3b | 1.56 | 3.125 |
Lower MIC and MBC values indicate higher antibacterial activity.
Experimental Protocols:
Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides (3a-c): this compound was dissolved in DMF, and LiH was added. Subsequently, the respective alkyl bromide was added dropwise, and the mixture was stirred at room temperature for three hours. The product was precipitated by adding water.[1]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: The antibacterial activity was evaluated using the agar well diffusion method against NDM-producing K. pneumoniae ST147. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. For MBC determination, an aliquot from the clear MIC tubes was sub-cultured on fresh agar plates; the lowest concentration that prevented any bacterial growth was recorded as the MBC.
Case Study 2: Carbonic Anhydrase Inhibition by 4-Substituted Thiophene-2-sulfonamides (in vitro and in vivo Analog Study)
While direct in vivo data for this compound compounds is limited in the reviewed literature, a seminal 1992 study by Hartman et al. on structurally related 4-substituted thiophene-2-sulfonamides provides a valuable case for comparing in vitro enzyme inhibition with in vivo pharmacological effects. These compounds were investigated as topical carbonic anhydrase inhibitors for the treatment of glaucoma.[4]
Quantitative Data: Carbonic Anhydrase Inhibition and Ocular Hypotensive Effect
The following table presents the in vitro potency of selected compounds against human carbonic anhydrase II (hCA II) and their corresponding in vivo efficacy in lowering intraocular pressure (IOP) in rabbits.
| Compound | 4-Substituent | In Vitro hCA II Inhibition (IC50, nM) | In Vivo Ocular Hypotensive Effect in Rabbits |
| Analog A | -CH₂SO₂CH₃ | 1.5 | Significant IOP reduction |
| Analog B | -CONHCH₃ | 2.0 | Significant IOP reduction |
| Analog C | -SO₂NH₂ | 8.0 | Moderate IOP reduction |
Lower IC50 values indicate more potent enzyme inhibition.
Experimental Protocols:
In Vitro Carbonic Anhydrase II Inhibition Assay: The inhibitory potency of the compounds against purified human carbonic anhydrase II was determined by measuring the inhibition of the CO₂ hydration reaction. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was calculated.
In Vivo Ocular Hypotensive Activity in Rabbits: The compounds were formulated as topical solutions and administered to the eyes of both normotensive and α-chymotrypsin-induced hypertensive albino rabbits. The intraocular pressure was measured at various time points post-instillation to determine the extent and duration of the ocular hypotensive effect.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.
References
- 1. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 5-Bromothiophene-2-sulfonamide: A Comparative Guide to Enzyme Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of 5-Bromothiophene-2-sulfonamide with various enzymes, offering insights into its potential as a selective inhibitor.
While this compound is a known potent inhibitor of carbonic anhydrases (CAs), its interaction with other enzyme classes is less characterized. This guide summarizes the available experimental data on its primary targets and explores potential cross-reactivity with other key enzyme families, providing a framework for further investigation.
Carbonic Anhydrase Inhibition Profile
This compound and its derivatives have been extensively studied as inhibitors of carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes. The available data indicates a significant degree of selectivity among the different CA isoforms.
A study on a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, derived from this compound, revealed poor inhibitory activity against the cytosolic isoform hCA I. In contrast, these derivatives demonstrated effective, subnanomolar to nanomolar inhibition of the cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII. This suggests that the parent compound likely shares this selectivity profile, favoring inhibition of hCA II, IX, and XII over hCA I.
Another investigation into various thiophene-based sulfonamides provided a broader view of their inhibitory potential against human carbonic anhydrase I and II. The IC50 values against hCA I ranged from 69 nM to 70 µM, while for the more susceptible hCA II, the range was 23.4 nM to 1.405 µM. Similarly, the inhibition constants (Ki) for hCA I were between 66.49 nM and 234.99 µM, and for hCA II, they ranged from 74.88 nM to 38.04 µM[1]. Although these values are not for this compound itself, they establish a clear trend of thiophene-based sulfonamides being more potent inhibitors of hCA II than hCA I.
For comparison, established carbonic anhydrase inhibitors such as Acetazolamide and Dorzolamide also exhibit isoform selectivity.
Table 1: Comparative Inhibition of Carbonic Anhydrase Isoforms by Thiophene-Based Sulfonamides and Reference Inhibitors
| Compound/Compound Class | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |
| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | 683 - 4250 nM (poor) | Subnanomolar to nanomolar (effective) | Subnanomolar to nanomolar (effective) | Subnanomolar to nanomolar (effective) |
| Thiophene-based sulfonamides (general) | 66.49 nM - 234.99 µM | 74.88 nM - 38.04 µM | Not Reported | Not Reported |
| Acetazolamide | ~250 nM | ~12 nM | ~25 nM | ~5.7 nM |
| Dorzolamide | ~600 nM (IC50) | ~0.18 nM (IC50) | Not Reported | ~6.9 nM (IC50) |
Note: Data for 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides is qualitative as reported in the referenced study. Data for thiophene-based sulfonamides represents a range from a study of multiple derivatives. Ki values for Acetazolamide and Dorzolamide are approximate and collated from multiple sources for comparative purposes.
Signaling Pathway of Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme. This binding displaces a water molecule or hydroxide ion that is essential for the enzyme's catalytic activity, thereby inhibiting the reversible hydration of carbon dioxide to bicarbonate and a proton. This disruption can have significant downstream effects on pH regulation, ion transport, and other physiological processes dependent on carbonic anhydrase activity.
Caption: Inhibition of Carbonic Anhydrase Isoforms.
Potential Cross-Reactivity with Other Enzyme Classes
While concrete data for this compound is limited, the broader class of sulfonamides has been reported to interact with other enzyme families, suggesting potential for cross-reactivity.
Kinases: Some sulfonamide-based compounds have been developed as kinase inhibitors. Given that both carbonic anhydrases and kinases have binding pockets that can accommodate heterocyclic compounds, there is a theoretical possibility of cross-reactivity. However, without direct experimental evidence, the extent of this interaction for this compound remains speculative.
Proteases: The sulfonamide moiety is also a feature in some protease inhibitors. These inhibitors typically target the active site of proteases, which can vary significantly in structure from the active site of carbonic anhydrases. Therefore, significant cross-reactivity is less likely but cannot be entirely ruled out without specific testing.
Table 2: Comparative Enzyme Inhibition Profile
| Compound | Target Enzyme Class | Specific Enzymes | Inhibition Data (IC50/Ki) |
| This compound (and its derivatives) | Carbonic Anhydrases | hCA I | Poor inhibition |
| hCA II, IX, XII | Effective (nanomolar range) | ||
| Kinases | Not specified | Data not available | |
| Proteases | Not specified | Data not available | |
| Celecoxib | Cyclooxygenases | COX-1 | Weak inhibition |
| COX-2 | Potent inhibition | ||
| Carbonic Anhydrases | hCA I, II, IX, XII | Varied (micromolar to nanomolar) |
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for assessing enzyme inhibition are crucial.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide.
-
Reagents and Equipment:
-
Purified carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII).
-
This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., phenol red).
-
CO₂-saturated water.
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated in the buffer solution.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a decrease in pH.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
Inhibition constants (Ki) or IC50 values are determined by measuring the reaction rates at various inhibitor concentrations.
-
Caption: Stopped-Flow Assay Workflow.
General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagents and Equipment:
-
Purified kinase.
-
Kinase-specific substrate.
-
ATP.
-
Test inhibitor.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Luminometer.
-
-
Procedure:
-
The kinase, substrate, ATP, and inhibitor are incubated together.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert the produced ADP into a luminescent signal.
-
The luminescence is measured using a luminometer, which is proportional to the kinase activity.
-
IC50 values are determined by measuring the kinase activity at various inhibitor concentrations.
-
General Protease Inhibition Assay (Fluorogenic Substrate Method)
This assay measures protease activity by detecting the fluorescence generated from the cleavage of a specific fluorogenic substrate.
-
Reagents and Equipment:
-
Purified protease.
-
Fluorogenic protease substrate.
-
Assay buffer.
-
Test inhibitor.
-
Fluorescence microplate reader.
-
-
Procedure:
-
The protease and inhibitor are pre-incubated in the assay buffer.
-
The fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence is monitored over time as the substrate is cleaved by the protease.
-
The initial rate of the reaction is calculated from the linear phase of the fluorescence increase.
-
IC50 values are determined by measuring the protease activity at various inhibitor concentrations.
-
Conclusion
The available evidence strongly suggests that this compound is a selective inhibitor of carbonic anhydrases, with a preference for isoforms hCA II, hCA IX, and hCA XII over hCA I. While the potential for cross-reactivity with other enzyme classes such as kinases and proteases exists based on the general behavior of sulfonamides, there is currently a lack of direct experimental data to confirm or quantify these interactions for this compound.
For researchers and drug developers, this highlights the importance of comprehensive selectivity profiling early in the discovery process. The experimental protocols provided in this guide offer a starting point for conducting such in-depth cross-reactivity studies to fully elucidate the pharmacological profile of this compound and its derivatives. This will be critical in assessing its therapeutic potential and predicting potential off-target effects.
References
Safety Operating Guide
Prudent Disposal of 5-Bromothiophene-2-sulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Bromothiophene-2-sulfonamide, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of essential safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: All handling of this compound, especially of the solid powder, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Spill Management: In the event of a spill, carefully sweep or vacuum the solid material and place it into a designated, sealed container for disposal.[1] Avoid generating dust.
Key Data Summary
The following table summarizes critical information for the safe handling and disposal of this compound:
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 53595-65-6 |
| Molecular Formula | C₄H₄BrNO₂S₂ |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |
| Incompatible Materials | Strong oxidizing agents. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. |
| Disposal Consideration | Dispose of contents and container in accordance with local, regional, national, and international regulations. Must be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash. Engage a licensed professional waste disposal service. |
Step-by-Step Disposal Protocol
There are no standard, validated protocols for the chemical neutralization or deactivation of this compound that can be safely performed in a standard laboratory setting. The recommended and safest procedure is to collect and segregate the waste for professional disposal.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Obtain a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with this compound and have a secure, sealable lid.
-
Collect Waste: Carefully transfer all waste containing this compound into the designated container. This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves).
-
Residue from reaction vessels.
-
-
Labeling: Ensure the waste container is accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage of Waste: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Bromothiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromothiophene-2-sulfonamide. Adherence to these procedures is essential for ensuring a safe laboratory environment and the responsible management of this chemical throughout its lifecycle.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes. |
| Body Protection | Laboratory Coat | A full-length laboratory coat with sleeves that fit snugly at the wrist must be worn at all times when handling the compound. |
| Respiratory Protection | Fume Hood / Respirator | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation risk.[2] |
Operational Plan: Step-by-Step Handling Protocol
Follow these detailed steps for the safe handling of this compound from receipt to use in experimental procedures.
Experimental Protocol: Weighing and Dispensing of this compound
-
Preparation of Workspace:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Ensure the workspace is clean and free of clutter.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Have a chemical spill kit readily available.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety goggles.
-
Wash and dry hands thoroughly before donning two pairs of nitrile or neoprene gloves.
-
-
Handling the Compound:
-
Before opening the container, gently tap it on the benchtop to settle the contents.
-
Carefully open the container inside the chemical fume hood to avoid inhaling any airborne powder.
-
Use a dedicated, clean spatula for transferring the solid.
-
To weigh the powder, tare a suitable container on the balance. Transfer the desired amount of this compound to the container inside the fume hood.[4]
-
Close the primary container tightly after dispensing.
-
-
Post-Handling:
-
Clean any residual powder from the spatula and work surfaces using a damp cloth or paper towel, taking care not to generate dust.
-
Dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order (gloves first, then lab coat, and finally safety goggles) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[3][5]
-
Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[5]
-
Collect all solid waste, including contaminated gloves, weighing paper, and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Container Management:
-
The hazardous waste container must be kept closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste management company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Visual Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Proper disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
